Product packaging for Fenothiocarb(Cat. No.:CAS No. 62850-32-2)

Fenothiocarb

Cat. No.: B1672524
CAS No.: 62850-32-2
M. Wt: 253.36 g/mol
InChI Key: HMIBKHHNXANVHR-UHFFFAOYSA-N
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Description

Fenothiocarb is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B1672524 Fenothiocarb CAS No. 62850-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBKHHNXANVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058145
Record name Fenothiocarb
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Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62850-32-2
Record name Fenothiocarb
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URL https://commonchemistry.cas.org/detail?cas_rn=62850-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenothiocarb [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenothiocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOTHIOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49R81TMFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenothiocarb chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb is a thiocarbamate acaricide effective against the eggs and juvenile stages of various spider mites. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, mode of action, and environmental fate. Detailed summaries of quantitative data are presented in tabular format for ease of reference. Furthermore, this guide outlines generalized experimental workflows for its synthesis and residue analysis, and visualizes its environmental degradation pathway.

Chemical Identity and Properties

This compound, chemically known as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate, is a non-systemic acaricide. Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
CAS Number 62850-32-2
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 253.36 g/mol
Chemical Structure
alt text

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 39.5 - 41°C
Boiling Point 155°C at 2.67 Pa
Vapor Pressure 0.166 mPa (20°C)
Water Solubility 30 mg/L (20°C)
logP (Octanol-Water Partition Coefficient) 3.3
Appearance White crystalline solid

Toxicological Profile

This compound exhibits moderate acute toxicity via the oral route. The available toxicological data are summarized in the following tables.

Table 3: Acute Toxicity of this compound

SpeciesRouteLD50/LC50
RatOral1150 mg/kg
RatDermal>2000 mg/kg
RatInhalation (4h)>5.08 mg/L
RabbitSkin IrritationMild irritant
RabbitEye IrritationMild irritant

Table 4: Chronic Toxicity and Other Endpoints for this compound

Study TypeSpeciesKey Findings
Chronic Toxicity (1-year) DogNOAEL: 1.5 mg/kg bw/day
Carcinogenicity Rat, MouseNo evidence of carcinogenicity
Genotoxicity In vitro/In vivoNegative in DNA repair, reverse mutation, and host-mediated assays. Positive in an in vitro chromosomal aberration test with metabolic activation and a mouse bone marrow micronucleus test (oral administration).
Reproductive and Developmental Toxicity RatDecreased number of corpora lutea and implantations. At maternally toxic doses, external malformations (e.g., encephalocele) were observed in fetuses.

Mode of Action

This compound acts as a non-systemic neurotoxin. As a thiocarbamate, it is presumed to inhibit acetylcholinesterase (AChE) in the nervous system of mites. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the pest.

Applications and Formulations

This compound is primarily used as an acaricide to control the eggs and young stages of spider mites (Panonychus spp.) in various agricultural settings, including apple orchards, citrus groves, cotton fields, and on vegetables. It is commonly available as an emulsifiable concentrate.

Environmental Fate

This compound is not considered to be persistent in soil or water systems. Its degradation is influenced by factors such as sunlight and microbial activity.

Degradation Pathways

The primary degradation pathways for this compound involve oxidation of the sulfur atom and photodegradation. In soil, degradation is more rapid under upland conditions compared to flooded conditions, with major metabolites including this compound sulfoxide and its sulfone. Photodegradation in sunlight leads to the formation of several products, with the initial step being the oxidation of the sulfur atom to form the sulfoxide.

Fenothiocarb_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Soil/Sunlight) Photoproducts Various Photodegradation Products This compound->Photoproducts Sunlight Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation (Soil) Metabolites Soil Metabolites (e.g., 4-phenoxybutylsulfonic acid) Sulfone->Metabolites Microbial Degradation

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and vary by laboratory, the following sections outline the general methodologies for the synthesis and analysis of this compound.

Synthesis Workflow

The commercial synthesis of this compound typically involves a multi-step process starting from phenol and 1,4-dichlorobutane.

Fenothiocarb_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Phenol Phenol Intermediate1 4-Phenoxychlorobutane Phenol->Intermediate1 DCB 1,4-Dichlorobutane DCB->Intermediate1 Intermediate2 4-Phenoxybutanethiol Intermediate1->Intermediate2 Reaction with KSH This compound This compound Intermediate2->this compound Reaction with Phosgene and Dimethylamine

Caption: Generalized synthesis workflow for this compound.

Residue Analysis Workflow

The analysis of this compound residues in environmental samples like soil and water typically follows a standardized workflow involving extraction, cleanup, and instrumental analysis.

Residue_Analysis_Workflow Sample Soil or Water Sample Extraction Extraction (e.g., QuEChERS for soil, LLE/SPE for water) Sample->Extraction Cleanup Sample Cleanup (e.g., dSPE, SPE cartridge) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Typical workflow for this compound residue analysis.

A common method for the extraction of pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification.

Conclusion

This compound is an effective acaricide with a well-characterized toxicological profile. Its moderate persistence in the environment and known degradation pathways allow for informed risk assessment. The analytical methods for its detection are robust and sensitive. Further research into its specific interactions with mite signaling pathways could provide a more detailed understanding of its mode of action and potentially lead to the development of more targeted pest control strategies.

Fenothiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in neurotransmission.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing the neuron to return to its resting state, ready for the next transmission. Inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.[2]

The General Mechanism of Carbamate Inhibition of AChE

Carbamate insecticides, including Fenothiocarb, act as reversible inhibitors of AChE.[3] The inhibitory process is a two-step reaction involving the carbamylation of a serine residue within the active site of the enzyme.[4]

The general reaction can be depicted as follows:

E-OH + R-O-C(=O)N(CH₃)₂ ⇌ E-OH·R-O-C(=O)N(CH₃)₂ → E-O-C(=O)N(CH₃)₂ + R-OH (Active Enzyme + Carbamate) (Michaelis Complex) (Carbamylated Enzyme + Leaving Group)

This carbamylated enzyme is temporarily inactive. The reversibility of the inhibition comes from the spontaneous hydrolysis of the carbamoyl-enzyme complex, which regenerates the active enzyme. However, this decarbamylation process is significantly slower than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis.[5]

E-O-C(=O)N(CH₃)₂ + H₂O → E-OH + HO-C(=O)N(CH₃)₂ (Carbamylated Enzyme) (Active Enzyme + Carbamate Acid)

The overall inhibitory potency of a carbamate is determined by the rates of both the carbamylation (kᵢ) and decarbamylation (kᵣ) reactions.

Quantitative Analysis of AChE Inhibition

The inhibitory potential of a compound like this compound is quantified through several key parameters. While specific data for this compound is not available in the searched literature, Table 1 provides illustrative examples of such data for other carbamate insecticides.

Table 1: Illustrative Kinetic Parameters for Carbamate Inhibition of Acetylcholinesterase

CarbamateTarget AChE SourceIC₅₀Kᵢ (Inhibition Constant)kᵢ (Carbamylation Rate)kᵣ (Decarbamylation Rate)Reference
CarbarylBovine Erythrocyte--Increased with oximes-
PhysostigmineBovine Erythrocyte--Decreased with oximesIncreased with oximes
RivastigmineHuman4.1 µM---
Carbamate 1Human-0.12 ± 0.09 μM (for BChE)--
Carbamate 7Human-0.38 ± 0.01 μM (for BChE)--

Note: The data presented are for illustrative purposes to demonstrate the types of quantitative measurements used to characterize AChE inhibitors. Specific values for this compound were not found in the reviewed literature.

Signaling Pathway of AChE Inhibition by this compound

The following diagram illustrates the molecular interactions at the synapse leading to the toxic effects of this compound.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by ACh_receptor Postsynaptic ACh Receptor ACh->ACh_receptor Binds This compound This compound Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_carbamylated Carbamylated AChE (Inactive) This compound->AChE_active Inhibits (Carbamylation) Nerve_Impulse Normal Nerve Impulse Termination ACh_receptor->Nerve_Impulse Initiates Continuous_Stimulation Continuous Nerve Stimulation ACh_receptor->Continuous_Stimulation Leads to AChE_carbamylated->AChE_active Decarbamylation (Slow Hydrolysis)

Caption: Signaling pathway of AChE inhibition by this compound.

Experimental Protocols for AChE Inhibition Assays

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle of the Ellman Assay

This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials
  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Eserine)

  • 96-well microplate

  • Microplate reader

Procedure
  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound and the positive control.

  • Assay Setup:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add the DTNB solution to each well.

    • Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a negative control (solvent only) and a positive control.

    • Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [(Rate of sample / Rate of negative control) x 100]

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Determination of Kinetic Constants

To determine the carbamylation (kᵢ) and decarbamylation (kᵣ) rates, more advanced kinetic studies are required. These typically involve measuring the approach to a steady-state level of inhibition over time and the rate of enzyme activity recovery after removal of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the AChE inhibitory activity of a compound like this compound.

Experimental_Workflow prep Reagent Preparation (AChE, DTNB, ATCI, Inhibitor) plate Plate Setup (96-well) - Buffer - DTNB - Inhibitor/Control prep->plate enzyme Add AChE Enzyme plate->enzyme incubate Pre-incubation (e.g., 15 min at 25°C) enzyme->incubate substrate Add ATCI Substrate (Initiate Reaction) incubate->substrate read Kinetic Measurement (Absorbance at 412 nm) substrate->read data Data Analysis read->data calc Calculate % Inhibition and IC50 Value data->calc

Caption: Experimental workflow for an AChE inhibition assay.

Conclusion

This compound, as a carbamate insecticide, functions by reversibly inhibiting acetylcholinesterase through the carbamylation of the active site serine residue. This leads to the accumulation of acetylcholine and subsequent neurotoxicity in target pests. While the general mechanism is well-understood within the carbamate class, a thorough quantitative characterization of this compound's specific interaction with AChE, including the determination of its IC₅₀, Kᵢ, carbamylation, and decarbamylation rates against various AChE orthologs, is essential for a complete understanding of its efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for obtaining such critical data. Further research to populate the specific kinetic parameters for this compound will be invaluable for the fields of toxicology, insecticide development, and risk assessment.

References

An In-depth Technical Guide to the Physicochemical Properties of Fenothiocarb Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb (CAS No: 62850-32-2) is a thiocarbamate acaricide primarily used to control the egg and juvenile stages of various spider mite species.[1][2] Its efficacy and environmental fate are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound crystals, details the standard experimental protocols for their determination, and presents a logical workflow for this characterization.

Chemical Identity

  • IUPAC Name: S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3]

  • Molecular Formula: C₁₃H₁₉NO₂S[4]

  • Molecular Weight: 253.36 g/mol [4]

  • Appearance: The pure product is a white crystal.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These values are critical for understanding its behavior in various matrices, from formulation to environmental distribution.

PropertyValueConditionsReference
Melting Point 40.5 °C (40-41 °C)
Boiling Point 371.7 °Cat 760 mmHg
155 °Cat 2.67 Pa
Density 1.097 g/cm³
Vapor Pressure 0.166 x 10⁻³ Paat 20 °C
1.6 x 10⁻⁵ Paat 23 °C
Water Solubility 30 mg/Lat 20 °C
Solubility in Organic Solvents SolubleIn acetone, methanol, ethanol, cyclohexanone, and xylene
Octanol-Water Partition Coefficient (log P) 3.260 - 3.3Predicted/Calculated

Crystal Structure

Stability

This compound exhibits the following stability characteristics:

  • Thermal and Acid Stability: It is stable to heat and acidic conditions.

  • Light and Alkali Stability: It is slightly unstable when exposed to light and alkaline conditions.

  • Hydrolysis: The compound is stable to hydrolysis for 5 days at 40°C across a pH range of 5 to 9.

  • Photodegradation: this compound decomposes slowly in sunlight. On a silica gel TLC plate exposed to sunlight, the half-life (DT₅₀) was approximately 45 hours. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination
  • Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.

    • Sample Preparation: A small quantity (1-5 mg) of this compound crystal is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

    • Analysis: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Interpretation: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination
  • Methodology: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility.

    • Equilibration: An excess amount of crystalline this compound is added to a known volume of deionized water in a flask.

    • Agitation: The flask is sealed and agitated (e.g., in a mechanical shaker or stirrer) in a constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow undissolved crystals to settle. Centrifugation or filtration may be used to separate the saturated aqueous solution from the excess solid.

    • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (log P) Determination
  • Methodology: The shake-flask method (OECD Guideline 107) is the classical method for determining the partition coefficient (Kow or P).

    • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation.

    • Partitioning: A small, known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a volume of the other phase in a separatory funnel.

    • Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand to permit complete phase separation. Centrifugation may be required to break up emulsions.

    • Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical technique (e.g., HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a crystalline chemical compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal & Physical Properties cluster_2 Solubility & Partitioning cluster_3 Other Properties start Crystalline Sample (this compound) identity Identity Confirmation (NMR, MS) start->identity purity Purity Analysis (HPLC, GC) identity->purity mp Melting Point (DSC) purity->mp bp Boiling Point (Ebulliometer) density Density (Pycnometry) sol_water Aqueous Solubility (Shake-Flask) purity->sol_water sol_org Organic Solubility logp log P (Kow) (Shake-Flask) vp Vapor Pressure purity->vp stability Stability Studies (pH, Light, Temp)

Caption: Workflow for physicochemical characterization.

References

Fenothiocarb (CAS No. 62850-32-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Acaricide Fenothiocarb for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 62850-32-2, is a non-systemic acaricide belonging to the thiocarbamate class of pesticides.[1] It is primarily effective against the egg and juvenile stages of spider mites, particularly of the Panonychus species, and has seen use in viticulture, as well as fruit and vegetable cultivation.[2] The mechanism of action for this compound, like other carbamates, is the disruption of the nervous system in target organisms.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, toxicological profile, metabolic pathways, and analytical methodologies.

Chemical Identification and Physicochemical Properties

This compound is chemically identified as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate.[3] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3]
CAS Name S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
CAS Number 62850-32-2
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 253.36 g/mol
Canonical SMILES CN(C)C(=O)SCCCCOC1=CC=CC=C1
InChI Key HMIBKHHNXANVHR-UHFFFAOYSA-N
Physicochemical Property Value Conditions
Physical State Colorless crystalsAmbient
Melting Point 40–41 °C
Boiling Point 371.7 °Cat 760 mmHg
Vapor Pressure 0.166 mPaat 20 °C
Water Solubility 30 mg/Lat 20 °C
Density 1.097 g/cm³

Synthesis

The synthesis of this compound involves a multi-step process starting from phenol and 1,4-dichlorobutane. The product of this initial reaction is then converted to a thiol, which subsequently reacts with phosgene and dimethylamine to yield the final thiocarbamate product.

A generalized experimental protocol for the synthesis of thiocarbamates, adaptable for this compound, is as follows:

Experimental Protocol: General Synthesis of Thiocarbamates

  • Alkylation of Phenol: Phenol is reacted with an excess of a dihaloalkane (in this case, 1,4-dichlorobutane) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a phase-transfer catalyst system) to form the corresponding phenoxyalkyl halide. The reaction mixture is typically heated to ensure completion.

  • Thiol Formation: The resulting phenoxyalkyl halide is then reacted with a sulfur source, such as potassium hydrogen sulfide (KHS) or sodium hydrosulfide (NaSH), in a polar solvent like ethanol or dimethylformamide (DMF) to displace the halide and form the corresponding thiol.

  • Thiocarbamate Formation: The thiol is reacted with phosgene (or a phosgene equivalent like triphosgene) to form a chloroformate intermediate. This intermediate is then reacted with dimethylamine in the presence of a base to yield S-(4-phenoxybutyl) N,N-dimethylcarbamothioate (this compound). The final product is then purified using techniques such as column chromatography or recrystallization.

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. The primary mechanism of toxicity is related to its activity as a cholinesterase inhibitor, which is characteristic of carbamate pesticides.

Study Type Species Route Value Effect
Acute Toxicity (LD₅₀)RatOral1150 mg/kgHarmful if swallowed
Chronic Toxicity (1-year)DogOralNOAEL: 1.5 mg/kg bw/dayIntimal thickening of intrahepatic portal vein branches, anemia.
Reproductive Toxicity (2-generation)RatOralNOAEL: 13 mg/kg bw/dayDecreased number of corpora lutea and implantations.
Developmental ToxicityRatOral-Encephalocele in fetuses at maternally toxic doses.

Experimental Protocol: Subchronic Oral Toxicity Study (General Guideline based on OECD TG 408)

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are randomized into control and treatment groups (typically at least 3 dose levels).

  • Administration of Test Substance: this compound is administered orally, typically via gavage or in the diet, on a daily basis for a period of 90 days. The control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Anatomical Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Tissues from all major organs are preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any significant differences between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant adverse effects are observed.

Metabolism and Degradation

The metabolism of this compound in biological systems and its degradation in the environment primarily involve oxidation of the sulfur atom. In soil, this compound is degraded more rapidly under upland conditions compared to flooded conditions. The main degradation pathway involves the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. Other identified degradation products include 4-phenoxybutylsulfonic acid. In plants such as citrus, major metabolites include conjugates of N-hydroxymethyl this compound and N-formylthis compound.

The metabolic pathway of a related carbamate, furathiocarb, in mammalian systems has been shown to involve hydroxylation, sulfoxidation, and cleavage of the nitrogen-sulfur bond. Cytochrome P450 enzymes are the key enzymes responsible for these transformations. A similar pathway can be postulated for this compound.

G This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Sulfur) N_hydroxymethyl N-hydroxymethyl This compound This compound->N_hydroxymethyl Hydroxylation (N-methyl) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfonic_acid 4-phenoxybutylsulfonic acid Sulfone->Sulfonic_acid Further Degradation N_formyl N-formyl This compound N_hydroxymethyl->N_formyl Oxidation Conjugates Conjugates N_hydroxymethyl->Conjugates N_formyl->Conjugates

Caption: Proposed metabolic pathway of this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound, as a carbamate pesticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which disrupts normal nerve impulse transmission and can lead to paralysis and death of the organism.

G cluster_0 Normal Synaptic Function cluster_1 Action of this compound This compound This compound AChE_active Active Acetylcholinesterase This compound->AChE_active Inhibition AChE_inhibited Inhibited Acetylcholinesterase AChE_active->AChE_inhibited Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE_active Receptor Cholinergic Receptor ACh->Receptor ACh->Receptor Accumulation Synaptic_Cleft Synaptic Cleft Nerve_Impulse Continuous Nerve Impulse Transmission Receptor->Nerve_Impulse

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of this compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the this compound solution (or vehicle for control). Add the acetylcholinesterase (AChE) enzyme solution and pre-incubate.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI substrate solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Analytical Methods

The determination of this compound residues in environmental and biological samples is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a specific detector like a nitrogen-phosphorus detector (NPD). A common and effective sample preparation technique for multi-residue pesticide analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

G Sample 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. Extraction with Acetonitrile and Salts (MgSO₄, NaCl) Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (PSA, C18, GCB) Centrifugation1->Cleanup Transfer Supernatant Centrifugation2 5. Centrifugation Cleanup->Centrifugation2 Analysis 6. GC-MS/MS Analysis Centrifugation2->Analysis Transfer Supernatant

Caption: QuEChERS experimental workflow for pesticide residue analysis.

Experimental Protocol: QuEChERS Sample Preparation and GC-MS/MS Analysis

  • Sample Preparation: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction: Weigh the homogenized sample into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake again.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) for pigment removal). Vortex and centrifuge.

  • Analysis: Take an aliquot of the cleaned-up extract for analysis by GC-MS/MS.

    • Gas Chromatography (GC) Conditions:

      • Column: A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).

      • Injector: Splitless injection.

      • Oven Temperature Program: A suitable temperature gradient to separate this compound from other matrix components and pesticides. A typical program might start at a low temperature (e.g., 70-80 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.

      • Carrier Gas: Helium.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would be monitored.

Conclusion

This compound is a thiocarbamate acaricide with a well-defined chemical identity and a primary mode of action involving the inhibition of acetylcholinesterase. Its synthesis, while involving multiple steps, is based on established chemical reactions. The toxicological profile indicates moderate acute toxicity and identifies specific target organs in chronic exposure scenarios. The metabolism and environmental degradation of this compound are primarily driven by oxidation of the sulfur atom. Validated analytical methods, such as QuEChERS followed by GC-MS/MS, are available for the reliable determination of its residues. This technical guide provides a foundational understanding of this compound for professionals in research, drug development, and environmental science. Further research into its specific metabolic pathways in various organisms and the development of more detailed toxicological data will continue to enhance the comprehensive understanding of this compound.

References

Fenothiocarb: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb is a thiocarbamate acaricide effective against the eggs and juvenile stages of various spider mites. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for degradation studies and its biological interaction with acetylcholinesterase are also presented.

Chemical Identity and Properties

This compound is chemically known as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate or S-(4-phenoxybutyl) dimethylcarbamothioate according to IUPAC nomenclature.[1][2] Its chemical formula is C13H19NO2S .[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameS-(4-phenoxybutyl) N,N-dimethylcarbamothioate[2]
Chemical FormulaC13H19NO2S
CAS Registry Number62850-32-2
Molecular Weight253.36 g/mol
SynonymsPhenothiocarb, Panocon, KCO-3001

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical StateWhite crystalline solid
Melting Point40-41 °C
Boiling Point155 °C at 2.67 Pa
Vapor Pressure0.166 x 10⁻³ Pa (20 °C)
SolubilitySoluble in acetone, methanol, ethanol, cyclohexanone, xylene; Insoluble in water
StabilityStable to heat and acid; slightly unstable to light and alkali

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general synthetic pathway is outlined below.

Fenothiocarb_Synthesis Phenol Phenol Product1 4-Phenoxybutyl chloride Phenol->Product1 Dichlorobutane 1,4-Dichlorobutane Dichlorobutane->Product1 Thiol 4-Phenoxybutanethiol Product1->Thiol KHS KSH KHS->Thiol This compound This compound Thiol->this compound Phosgene Phosgene Phosgene->this compound Dimethylamine Dimethylamine Dimethylamine->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Phenoxybutyl chloride

  • In a reaction vessel, dissolve phenol in a suitable solvent such as acetone.

  • Add a base, for example, potassium carbonate.

  • While stirring, add 1,4-dichlorobutane to the mixture.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 4-phenoxybutyl chloride by vacuum distillation.

Step 2: Synthesis of 4-Phenoxybutanethiol

  • React 4-phenoxybutyl chloride with a sulfur source, such as potassium hydrosulfide (KSH), in a polar aprotic solvent like dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

Step 3: Synthesis of this compound

  • Dissolve the 4-phenoxybutanethiol in an inert solvent (e.g., toluene).

  • In a separate vessel, prepare dimethylcarbamoyl chloride by reacting phosgene with dimethylamine.

  • Add the dimethylcarbamoyl chloride dropwise to the solution of 4-phenoxybutanethiol in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Purify the crude this compound by recrystallization or column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neuron_Stimulation Continuous Nerve Stimulation AChR->Neuron_Stimulation Causes Choline_Acetate Choline + Acetate AChE->Choline_Acetate into This compound This compound This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to uncontrolled nerve firing, paralysis, and ultimately the death of the target pest.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method to determine the inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • This compound solution (or buffer for control)

    • AChE solution

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration.

  • The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Degradation of this compound

This compound is susceptible to degradation in the environment through processes such as photodegradation and microbial degradation in the soil.

Photodegradation

This compound is slowly decomposed by sunlight. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Photodegradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sunlight Sunlight (UV) Other_Products Other Photoproducts Sulfoxide->Other_Products

Caption: Simplified photodegradation pathway of this compound.

Experimental Protocol: Photodegradation Study

This protocol describes a laboratory experiment to study the photodegradation of this compound on a solid surface.

Materials:

  • This compound standard solution

  • Silica gel thin-layer chromatography (TLC) plates

  • A suitable solvent system for TLC development

  • A light source that simulates sunlight (e.g., a xenon lamp)

  • UV-Vis spectrophotometer or HPLC for quantification

Procedure:

  • Apply a known amount of this compound solution as a spot or a band onto a silica gel TLC plate.

  • Allow the solvent to evaporate completely.

  • Expose the TLC plate to the light source for a defined period. A control plate should be kept in the dark under the same temperature and humidity conditions.

  • At various time intervals, remove the plate (or a portion of it) and extract the remaining this compound and its degradation products using a suitable solvent.

  • Analyze the extract using an appropriate analytical technique (e.g., HPLC-UV or GC-MS) to identify and quantify the parent compound and its photoproducts.

  • The degradation rate and half-life (DT50) of this compound under the specific light conditions can be calculated from the data obtained.

Soil Degradation

In soil, this compound degradation is more rapid under upland (aerobic) conditions compared to flooded (anaerobic) conditions. The main degradation pathways involve the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone, as well as hydrolysis.

Experimental Protocol: Soil Degradation Study

This protocol outlines a laboratory incubation study to assess the degradation of this compound in soil.

Materials:

  • Fresh soil samples, sieved to remove large debris.

  • This compound solution of a known concentration.

  • Incubation containers (e.g., glass jars).

  • A controlled environment chamber or incubator.

  • Solvents for extraction.

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS) for analysis.

Procedure:

  • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Treat a known mass of soil with the this compound solution to achieve a desired concentration. Ensure homogenous mixing.

  • Adjust the moisture content of the soil to a specific level (e.g., 60% of water-holding capacity).

  • Place the treated soil into incubation containers. A set of control samples with untreated soil should also be prepared.

  • Incubate the containers in the dark at a constant temperature (e.g., 20-25°C).

  • At regular time intervals, collect soil samples from the containers.

  • Extract the this compound and its metabolites from the soil samples using an appropriate solvent extraction method (e.g., sonication or accelerated solvent extraction).

  • Clean up the extract if necessary to remove interfering substances.

  • Analyze the extracts using a suitable analytical method to quantify the concentration of the parent compound and its degradation products over time.

  • The degradation kinetics (e.g., first-order rate constant) and the half-life (DT50) of this compound in the soil can be determined from the concentration-time data.

References

The Acaricidal Action of Fenothiocarb on Panonychus spp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb, a thiocarbamate acaricide, is utilized for the control of various spider mite species, with notable activity against members of the Panonychus genus, including the citrus red mite (Panonychus citri) and the European red mite (Panonychus ulmi). This technical guide provides an in-depth overview of the biological activity of this compound on Panonychus spp., consolidating available data on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

This compound is recognized as a non-systemic acaricide, primarily effective against the egg and larval stages of spider mites[1]. Its mode of action is centered on the disruption of the mite's nervous system, leading to paralysis and eventual death[1]. As a carbamate, its primary target is the enzyme acetylcholinesterase (AChE)[2][3][4].

Quantitative Data on Biological Activity

SpeciesLife StageEfficacy MetricConcentration (ppm)Exposure Time (hours)Reference
Panonychus spp.Eggs, LarvaeEffective ControlNot SpecifiedNot Specified
Panonychus citriAdult FemalesLC50Not Available24
Panonychus ulmiAdult FemalesLC50Not Available24

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the mite's nervous system.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_released Acetylcholine (ACh) Released ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Substrate for Continuous_stimulation Continuous Nerve Stimulation ACh_receptor->Continuous_stimulation Leads to ACh_hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->ACh_hydrolysis Catalyzes This compound This compound This compound->AChE Inhibits Paralysis_death Paralysis & Death Continuous_stimulation->Paralysis_death

Caption: Inhibition of acetylcholinesterase by this compound in Panonychus spp.

In a normal functioning synapse, acetylcholine (ACh), a neurotransmitter, is released and binds to receptors on the postsynaptic membrane, propagating a nerve impulse. The enzyme acetylcholinesterase then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. This compound binds to the active site of AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the mite.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound specifically on Panonychus spp. are not extensively published. However, standard acaricide bioassay methods can be adapted. The following are generalized protocols based on established methodologies for spider mite bioassays.

Leaf-Dip Bioassay for Adult Mite Mortality

This method is commonly used to determine the lethal concentration (e.g., LC50) of an acaricide.

Experimental Workflow

Leaf_Dip_Bioassay start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions collect_mites Collect Adult Female Panonychus spp. start->collect_mites dip_leaves Dip Host Plant Leaves in Solutions (5s) prep_solutions->dip_leaves infest_leaves Place Mites on Treated Leaf Discs collect_mites->infest_leaves dry_leaves Air Dry Leaves dip_leaves->dry_leaves dry_leaves->infest_leaves incubate Incubate (25°C, 16:8 L:D) infest_leaves->incubate assess_mortality Assess Mortality (e.g., 24, 48, 72h) incubate->assess_mortality analyze_data Probit Analysis (Calculate LC50) assess_mortality->analyze_data end End analyze_data->end

References

Toxicological Profile of Fenothiocarb in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The detailed proprietary study reports containing full experimental protocols are not publicly accessible. Therefore, the experimental methodologies described herein are based on regulatory guidelines and summaries from assessment reports.

Executive Summary

Fenothiocarb is a thiocarbamate acaricide. Its toxicological profile in mammals has been evaluated through a comprehensive battery of studies, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The primary target organs identified are the liver, specifically the intrahepatic portal vein, and the hematopoietic system. This document provides a detailed summary of the available toxicological data, outlines the probable experimental protocols based on international guidelines, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological endpoints for this compound, primarily derived from the risk assessment report by the Food Safety Commission of Japan (FSCJ).[1]

Table 1: Acute and Short-Term Toxicity

Study TypeSpeciesRouteLD50 / LC50Key FindingsReference
Acute Oral ToxicityRatOral>2000 mg/kg bwLow acute toxicityFSCJ Report[1]
Subacute ToxicityRatOralNOAEL: Not specifiedEffects on blood and liverFSCJ Report[1]
Subacute ToxicityMouseOralNOAEL: Not specifiedEffects on blood and liverFSCJ Report[1]

Table 2: Chronic Toxicity and Carcinogenicity

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings | Reference | |---|---|---|---|---|---| | Chronic Toxicity | Dog | 1 year | 1.5 mg/kg bw/day | Not specified | Intimal thickening of intrahepatic portal vein branches, anemia. | FSCJ Report[1] | | Chronic Toxicity/Carcinogenicity | Rat | 2 years | Not specified | Not specified | No evidence of carcinogenicity. | FSCJ Report | | Carcinogenicity | Mouse | 18 months | Not specified | Not specified | No evidence of carcinogenicity. | FSCJ Report |

Table 3: Reproductive and Developmental Toxicity

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Two-Generation Reproductive ToxicityRat13 mg/kg bw/day13 mg/kg bw/dayDecreased number of corpora lutea and implantations.FSCJ Report
Developmental ToxicityRatToxic dosesNot specifiedExternal malformations (e.g., encephalocele) at maternally toxic doses.FSCJ Report
Developmental ToxicityRabbitNot specifiedNot specifiedNo teratogenic effects reported.FSCJ Report

Table 4: Genotoxicity

AssayTest SystemMetabolic ActivationResultReference
DNA Repair TestNot specifiedNot specifiedNegativeFSCJ Report
Reverse Mutation Test (Ames)Salmonella typhimuriumWith & WithoutNegativeFSCJ Report
In vitro Chromosomal AberrationMammalian CellsWithPositiveFSCJ Report
Host-Mediated AssayNot specifiedN/ANegativeFSCJ Report
Bone Marrow Micronucleus TestMouse (oral)N/APositiveFSCJ Report

Experimental Protocols

The following are detailed methodologies for key experiments, constructed based on standard OECD and regulatory guidelines, and incorporating specific information available for this compound.

One-Year Chronic Oral Toxicity Study in Dogs
  • Test Guideline: Based on OECD Guideline 452 (Chronic Toxicity Studies).

  • Test System: Beagle dogs, typically used as the non-rodent species in pesticide toxicology testing.

  • Animal Husbandry: Animals are housed individually in environmentally controlled rooms with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum, except for fasting periods for blood collection.

  • Dose Administration: this compound is administered orally, likely via gelatin capsules, once daily for 52 weeks.

  • Dose Groups: At least three dose levels and a concurrent control group (receiving empty capsules) are used. The lowest dose should not induce any observable toxicity (to establish the NOAEL), while the highest dose should induce clear toxicity but not mortality.

  • Endpoints Evaluated:

    • Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity. Detailed examinations are performed weekly.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations conducted pre-test and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at pre-test, 3, 6, and 12 months. Parameters likely include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum chemistry (liver enzymes, kidney function markers, etc.).

    • Urinalysis: Conducted at similar intervals to blood collection.

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. For this compound, special attention would be given to the liver and portal vein.

  • Specifics for this compound: The key finding was the intimal thickening of intrahepatic portal vein branches and anemia. The NOAEL was established at 1.5 mg/kg bw/day.

Two-Generation Reproductive Toxicity Study in Rats
  • Test Guideline: Based on OECD Guideline 416 (Two-Generation Reproduction Toxicity).

  • Test System: Wistar or Sprague-Dawley rats.

  • Experimental Design:

    • F0 Generation: Young adult male and female rats (P generation) are administered this compound, typically in the diet, for a pre-mating period of approximately 10 weeks. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

    • F1 Generation: After weaning, selected F1 offspring continue to receive the test substance in their diet. They are raised to maturity and mated to produce the F2 generation.

  • Dose Groups: At least three dose levels and a concurrent control group.

  • Endpoints Evaluated:

    • Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. At termination, a full necropsy and histopathology of reproductive organs are performed.

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight from birth to weaning, and developmental landmarks. Selected weanlings undergo necropsy.

  • Specifics for this compound: A decrease in the mean number of corpora lutea and implantations was observed. The NOAEL for both parental and offspring toxicity was 13 mg/kg bw/day.

In Vitro Mammalian Chromosomal Aberration Test
  • Test Guideline: Based on OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).

  • Test System: A cultured mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Methodology:

    • Exposure: CHO cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix from rat liver). A long-duration exposure (e.g., 24 hours) without S9 is also conducted.

    • Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

    • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Specifics for this compound: The test was positive with metabolic activation, indicating that a metabolite of this compound is likely responsible for the clastogenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test
  • Test Guideline: Based on OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

  • Test System: Mice are typically used.

  • Dose Administration: this compound is administered to the animals, usually by oral gavage, once or twice.

  • Methodology:

    • Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur.

    • Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

    • Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.

  • Specifics for this compound: A positive result was obtained in mice following oral administration. However, the FSCJ report notes that this may be attributable to hypothermia and not directly related to carcinogenicity.

Mechanism of Toxicity and Visualizations

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated in the public literature. However, based on the observed pathologies, a logical progression of events can be postulated.

Proposed Pathological Pathway of this compound Toxicity

Fenothiocarb_Toxicity_Pathway Exposure This compound Exposure (Oral) Metabolism Hepatic Metabolism Exposure->Metabolism ReactiveMetabolite Formation of Reactive Metabolite(s) Metabolism->ReactiveMetabolite PortalVeinDamage Endothelial Damage in Intrahepatic Portal Vein ReactiveMetabolite->PortalVeinDamage Initiating Event Hematotoxicity Hematotoxicity ReactiveMetabolite->Hematotoxicity Direct or Indirect Effects on Erythrocytes or Precursors IntimalThickening Intimal Thickening PortalVeinDamage->IntimalThickening Cellular Proliferation & Fibrosis Anemia Anemia Hematotoxicity->Anemia

Caption: Proposed pathway for this compound-induced toxicity in mammals.

Experimental Workflow for a Two-Generation Reproductive Toxicity Study

Two_Generation_Study_Workflow F0_Dosing F0 Generation Dosing (Pre-mating, Mating, Gestation, Lactation) F0_Mating F0 Mating F0_Dosing->F0_Mating Terminal_Sacrifice Terminal Sacrifice & Necropsy/Histopathology (F0, F1, F2) F0_Dosing->Terminal_Sacrifice F1_Pups F1 Generation Born F0_Mating->F1_Pups F1_Selection F1 Pup Selection (Post-weaning) F1_Pups->F1_Selection F1_Dosing F1 Generation Dosing (To Adulthood) F1_Selection->F1_Dosing F1_Mating F1 Mating F1_Dosing->F1_Mating F1_Dosing->Terminal_Sacrifice F2_Pups F2 Generation Born F1_Mating->F2_Pups F2_Pups->Terminal_Sacrifice

Caption: Workflow for a typical two-generation reproductive toxicity study.

Logical Relationship for Genotoxicity Findings

Genotoxicity_Logic This compound This compound Metabolic_Activation Metabolic Activation (S9) This compound->Metabolic_Activation Micronucleus In Vivo Micronucleus Formation (Positive) This compound->Micronucleus In Vivo Metabolism Metabolite Reactive Metabolite Metabolic_Activation->Metabolite Chromosomal_Aberration In Vitro Chromosomal Aberration (Positive) Metabolite->Chromosomal_Aberration Carcinogenicity Carcinogenicity (Negative) Chromosomal_Aberration->Carcinogenicity Potential Link (Not Observed) Micronucleus->Carcinogenicity Potential Link (Not Observed)

Caption: Logical relationship of this compound's genotoxicity findings.

Discussion

The toxicological data on this compound indicate a moderate order of toxicity following repeated exposure. The primary adverse effects observed in mammals are intimal thickening of the intrahepatic portal vein branches and anemia.

The positive result in the in vitro chromosomal aberration test with metabolic activation suggests that a metabolite of this compound is genotoxic. This is further supported by the positive in vivo micronucleus test in mice. However, the lack of carcinogenicity in long-term studies in both rats and mice suggests that the genotoxic potential observed may not translate to a carcinogenic risk under the conditions of those studies. The FSCJ report hypothesizes that the positive micronucleus test result could be an artifact of hypothermia.

The reproductive toxicity findings, specifically the decrease in corpora lutea and implantations in rats, indicate a potential for effects on female fertility at higher doses. The observation of external malformations in rat fetuses only at maternally toxic doses suggests that this compound is not a primary teratogen.

The mechanism behind the intimal thickening of the portal vein is not well-defined in the available literature. It could be hypothesized that a reactive metabolite, formed in the liver, causes local endothelial damage, leading to an inflammatory and proliferative response that results in the observed thickening. This vascular effect is a specific and somewhat unusual toxicity that warrants further investigation to understand the underlying molecular events.

Similarly, the mechanism of anemia is not fully characterized. It could be a result of direct effects of this compound or its metabolites on red blood cells or their precursors in the bone marrow, or it could be an indirect consequence of the hepatic effects.

Conclusion

This compound exhibits a distinct toxicological profile in mammals, with the liver and hematopoietic system being the primary targets. The NOAEL of 1.5 mg/kg bw/day from the one-year dog study is the most sensitive endpoint for chronic exposure. While there is evidence of genotoxicity, this does not appear to translate to carcinogenicity. The unique vascular toxicity in the liver is a key characteristic of this compound. For professionals in drug development, the specific hepatic and hematological toxicities of this compound highlight the importance of thorough histopathological and hematological monitoring in preclinical safety assessments of related chemical structures. Further research is needed to elucidate the precise molecular mechanisms of this compound's toxicity.

References

The Environmental Odyssey of Carbamate Pesticides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamate pesticides, a class of synthetic organic chemicals, have been extensively utilized in agriculture and public health for their efficacy as insecticides, herbicides, and fungicides. Their mode of action primarily involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1][2] While generally less persistent in the environment than their organochlorine predecessors, the environmental fate and behavior of carbamates are complex, governed by a multitude of physicochemical and biological processes that dictate their persistence, mobility, and ultimate impact on ecosystems. This technical guide provides a comprehensive overview of the core principles governing the environmental journey of carbamate pesticides, with a focus on their degradation pathways, transport mechanisms, and the experimental methodologies used to assess their environmental risk.

Physicochemical Properties and Environmental Distribution

The environmental distribution of carbamate pesticides is intrinsically linked to their physicochemical properties, such as water solubility, vapor pressure, and their affinity for soil organic matter.[3] Carbamates exhibit a wide range of water solubility, which, along with their soil sorption characteristics, determines their potential for leaching into groundwater or moving with surface runoff.[3] The soil adsorption coefficient (Koc), a measure of a pesticide's tendency to bind to soil organic carbon, is a key parameter in predicting its mobility.[4] Carbamates with low Koc values are generally more mobile and prone to leaching, while those with high Koc values are more likely to remain in the soil matrix.

Table 1: Physicochemical Properties of Selected Carbamate Pesticides

PesticideWater Solubility (mg/L at 20-25°C)Vapor Pressure (mmHg at 20-25°C)Log Koc
Aldicarb60002.9 x 10⁻⁵1.85 - 1.90
Carbaryl1205 x 10⁻³2.23 - 2.78
Carbofuran7002 x 10⁻⁵1.81 - 2.45
Methomyl580005 x 10⁻⁵1.41
Propoxur20009.68 x 10⁻⁶1.48 - 2.18

Degradation Pathways

Carbamate pesticides are subject to degradation in the environment through a combination of biotic and abiotic processes. The primary mechanisms of degradation are hydrolysis, photolysis, and microbial degradation. The rate and extent of each process are influenced by environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a chemical process in which a water molecule cleaves the ester linkage of the carbamate molecule, leading to its breakdown. This process is highly dependent on pH, with degradation rates generally increasing under alkaline conditions. For instance, the half-life of propoxur at a neutral pH of 7 and 30°C is 30 days, but this drops to just 23 hours at 50°C. Under acidic conditions, many carbamates are relatively stable.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Carbamates can undergo direct photolysis by absorbing light energy, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation of the pesticide. The rate of photolysis is influenced by factors such as the intensity and wavelength of light, and the presence of photosensitizing agents in the water or on soil surfaces. The photodegradation half-life of propoxur in water when irradiated with light above 290 nm has been determined to be 88 hours.

Microbial Degradation

Microbial degradation, or biodegradation, is a key process in the dissipation of carbamate pesticides from the environment. A diverse range of soil and water microorganisms, including bacteria and fungi, have been shown to degrade carbamates, often using them as a source of carbon and nitrogen. The initial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases. The resulting metabolites are then further broken down through various metabolic pathways. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, moisture, and the history of pesticide application, with acclimated microbial populations often exhibiting enhanced degradation rates.

Signaling Pathways and Degradation Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways for several common carbamate pesticides.

General Hydrolysis Pathway of Carbamate Pesticides

G Carbamate Carbamate Pesticide Hydrolysis Hydrolysis (cleavage of ester linkage) Carbamate->Hydrolysis Alcohol Alcohol/Phenol Hydrolysis->Alcohol Carbamic_Acid Carbamic Acid Hydrolysis->Carbamic_Acid Amine Amine Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: General hydrolysis pathway of carbamate pesticides.

Microbial Degradation Pathway of Aldicarb

G Aldicarb Aldicarb Oxidation1 Microbial Oxidation Aldicarb->Oxidation1 Aldicarb_Sulfoxide Aldicarb Sulfoxide Oxidation1->Aldicarb_Sulfoxide Oxidation2 Further Oxidation Aldicarb_Sulfoxide->Oxidation2 Aldicarb_Sulfone Aldicarb Sulfone Oxidation2->Aldicarb_Sulfone Hydrolysis Hydrolysis Aldicarb_Sulfone->Hydrolysis Oximes Oxime Metabolites Hydrolysis->Oximes Nitriles Nitrile Metabolites Oximes->Nitriles

Caption: Microbial degradation of Aldicarb.

Microbial Degradation Pathway of Methomyl

G Methomyl Methomyl Hydrolysis Hydrolysis (Carbamate C-N hydrolase) Methomyl->Hydrolysis Methomyl_Oxime Methomyl Oxime Hydrolysis->Methomyl_Oxime Methylamine Methylamine Hydrolysis->Methylamine CO2 Carbon Dioxide Hydrolysis->CO2 Further_Degradation Further Degradation Methomyl_Oxime->Further_Degradation

Caption: Microbial degradation of Methomyl.

Metabolic Pathway of Propoxur

G Propoxur Propoxur Hydrolysis Hydrolysis of Carbamate Propoxur->Hydrolysis Dealkylation Dealkylation of Isopropyl Group Propoxur->Dealkylation Hydroxylation Nuclear Hydroxylation Propoxur->Hydroxylation Catechol Catechol Derivative Hydrolysis->Catechol Dealkylation->Catechol Hydroquinone Hydroquinone Derivative Hydroxylation->Hydroquinone Redox_Cycling Redox Cycling Catechol->Redox_Cycling Hydroquinone->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS

Caption: Metabolic pathway of Propoxur.

Quantitative Data on Environmental Fate

The persistence of carbamate pesticides in the environment is often quantified by their half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the half-life and soil organic carbon-water partitioning coefficient (Koc) for several common carbamates.

Table 2: Environmental Fate Parameters of Selected Carbamate Pesticides

PesticideSoil Half-life (days)Aquatic Half-life (days)Koc (mL/g)
Aldicarb1 - 151 - 907 - 80
Carbaryl7 - 28Varies with pH170 - 600
Carbofuran30 - 60Stable in acid, hydrolyzes in alkaline16 - 295
Methomyl3 - 506 - 26226
Propoxur80 - 21030 (pH 7, 30°C)30 - 150

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The Organization for Economic Co-operation and Development (OECD) has developed a series of guidelines for the testing of chemicals.

Soil Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption of a chemical on different soil types.

  • Principle: A known mass of soil is equilibrated with a known volume of a pesticide solution of known concentration. The mixture is agitated for a defined period to reach equilibrium. After separation of the soil and aqueous phases by centrifugation, the concentration of the pesticide in the aqueous phase is measured. The amount of pesticide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Procedure:

    • Soil Preparation: Air-dried soil is sieved (2 mm).

    • Test Solution: A solution of the pesticide (often radiolabeled) in 0.01 M CaCl₂ is prepared.

    • Equilibration: Soil samples are mixed with the test solution in centrifuge tubes and shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours).

    • Phase Separation: The tubes are centrifuged to separate the soil and supernatant.

    • Analysis: The concentration of the pesticide in the supernatant is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, HPLC for non-labeled compounds).

    • Desorption (optional): The supernatant is replaced with a pesticide-free solution, and the process is repeated to determine the extent of desorption.

  • Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the pesticide concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline describes a method to measure the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.

  • Principle: The pesticide is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. The decline of the parent compound and the formation and decline of transformation products are monitored over time.

  • Procedure:

    • Soil: Fresh, sieved soil is used.

    • Application: The pesticide (usually 14C-labeled) is applied to the soil at a rate relevant to its agricultural use.

    • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, the soil is maintained at a specific moisture level and aerated. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen).

    • Sampling: Soil samples are taken at various time intervals.

    • Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and transformation products in the extracts are separated (e.g., by HPLC or TLC) and quantified (e.g., by liquid scintillation counting or mass spectrometry). Volatile products (e.g., ¹⁴CO₂) are trapped and quantified.

  • Data Analysis: The degradation rate of the parent compound is determined, and the half-life (DT50) is calculated. The identities and quantities of major transformation products are also determined.

Phototransformation on Soil Surfaces: OECD Guideline 316 (Aqueous Photolysis)

While originally for aqueous systems, the principles of OECD 316 can be adapted to study phototransformation on soil surfaces.

  • Principle: A thin layer of soil treated with the pesticide is exposed to a light source that simulates natural sunlight. The disappearance of the parent compound and the formation of photoproducts are monitored over time.

  • Procedure:

    • Soil Layer Preparation: A thin layer of soil is prepared on a suitable support (e.g., glass plate).

    • Application: The pesticide (often radiolabeled) is applied uniformly to the soil surface.

    • Irradiation: The treated soil is placed in a photoreactor and irradiated with a light source (e.g., a xenon arc lamp) that mimics the solar spectrum. Dark controls are run in parallel.

    • Sampling: Soil samples are taken at various time intervals.

    • Extraction and Analysis: The soil is extracted, and the parent compound and photoproducts are analyzed as described in OECD 307.

  • Data Analysis: The rate of phototransformation and the half-life are calculated. The identities of major photoproducts are also determined.

Experimental Workflows and Logical Relationships

Experimental Workflow for Pesticide Residue Analysis in Soil and Water

G cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sampling Soil/Water Sampling Homogenization Homogenization/Sieving Sampling->Homogenization Subsampling Sub-sampling for Analysis Homogenization->Subsampling Solvent_Extraction Solvent Extraction (e.g., QuEChERS) Subsampling->Solvent_Extraction Centrifugation Centrifugation/Filtration Solvent_Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Concentration Concentration/Solvent Exchange SPE->Concentration Chromatography Chromatography (GC/LC) Concentration->Chromatography Detection Detection (MS, ECD, etc.) Chromatography->Detection Quantification Quantification & Identification Detection->Quantification

Caption: General workflow for pesticide residue analysis.

Logical Flow of Environmental Risk Assessment for Pesticides

G cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_management Risk Management Toxicity_Studies Ecotoxicity Studies (Acute & Chronic) PNEC_Derivation Predicted No-Effect Concentration (PNEC) Toxicity_Studies->PNEC_Derivation Fate_Studies Environmental Fate Studies (Degradation, Mobility) PEC_Calculation Predicted Environmental Concentration (PEC) Fate_Studies->PEC_Calculation Risk_Quotient Risk Quotient (RQ) PEC / PNEC PEC_Calculation->Risk_Quotient Regulatory_Decision Regulatory Decision (e.g., Registration, Restrictions) Risk_Quotient->Regulatory_Decision PNEC_Derivation->Risk_Quotient

Caption: Logical flow of environmental risk assessment.

Conclusion

The environmental fate and behavior of carbamate pesticides are multifaceted, involving a dynamic interplay of chemical, physical, and biological processes. Understanding these processes is paramount for accurately assessing the potential risks these compounds pose to the environment and human health. This technical guide has provided an in-depth overview of the key factors influencing the environmental journey of carbamates, from their physicochemical properties and degradation pathways to the standardized experimental protocols used for their evaluation. The provided data and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and management of these important but potentially hazardous compounds.

References

Methodological & Application

Application Note: Quantification of Fenothiocarb in Soil using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fenothiocarb in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction and cleanup of the analyte from the complex soil matrix. The subsequent HPLC-UV analysis provides accurate and precise quantification of this compound, making this method suitable for environmental monitoring and residue analysis in agricultural settings. All experimental parameters, including sample preparation, chromatographic conditions, and validation data, are presented herein.

Introduction

This compound is a thiocarbamate herbicide used to control a variety of weeds. Its persistence and potential mobility in soil necessitate the development of sensitive and reliable analytical methods for its quantification to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and cost-effective technique for the analysis of pesticide residues. This application note presents a validated HPLC-UV method for the determination of this compound in soil, leveraging the efficiency of the QuEChERS sample preparation technique.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Centrifuge capable of ≥3000 rcf.

  • Vortex mixer.

  • Analytical balance.

  • Syringe filters (0.45 µm).

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Protocols

Soil Sample Preparation (QuEChERS Method)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.[1]

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents. The exact amounts of sorbents may need to be optimized based on the soil type.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[1] Filter the resulting supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC-UV analysis.

HPLC-UV Analysis

The instrumental conditions for the HPLC-UV analysis of this compound are summarized in the table below.

ParameterCondition
HPLC Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 272 nm (based on typical absorbance for carbamates)
Run Time 10 minutes

Results and Discussion

The developed HPLC-UV method demonstrated good separation and quantification of this compound in soil samples. The QuEChERS sample preparation method effectively removed a significant portion of matrix interferences, resulting in a clean chromatogram.

Method Validation

The method was validated for linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). The validation parameters were established by spiking blank soil samples with known concentrations of this compound and processing them through the entire analytical procedure.

Quantitative Data Summary

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.03 mg/kg
Recovery (at 0.1 mg/kg) 85 - 105%
Precision (RSD%) < 10%

Note: The quantitative data presented are typical values for carbamate pesticides in soil and should be confirmed through in-house validation.

Conclusion

This application note provides a detailed and effective HPLC-UV method for the quantification of this compound in soil. The combination of the QuEChERS extraction and cleanup procedure with HPLC-UV analysis offers a sensitive, accurate, and reliable approach for routine monitoring of this compound residues in environmental soil samples. The method is accessible to laboratories with standard chromatographic equipment and provides a valuable tool for researchers, scientists, and professionals in the field of drug development and environmental analysis.

Visualizations

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Analysis of Fenothiocarb using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenothiocarb is a thiocarbamate herbicide used for weed control in various agricultural settings. Monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of pesticide residues like this compound. This application note provides a detailed protocol for the analysis of this compound using a common sample preparation method, QuEChERS, followed by GC-MS detection.

Principle

The method involves the extraction of this compound from a sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This technique utilizes a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides information about the mass-to-charge ratio of the parent ion and its fragments, allows for highly specific and sensitive detection and quantification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. It is important to note that while some data is specific to this compound, values for LOD, LOQ, and linearity are based on typical performance for similar pesticide analysis using GC-MS and may require method-specific validation.

ParameterValueSource
Analyte This compound-
Molecular Formula C₁₃H₁₉NO₂S[1]
Molecular Weight 253.36 g/mol [1]
Retention Time (RT) ~17.7 min[1]
Quantifier Ion (m/z) 160.07[1]
Qualifier Ion 1 (m/z) 72.01[1]
Qualifier Ion 2 (m/z) 106.00
Limit of Detection (LOD) 0.01 - 5 µg/kg (typical)
Limit of Quantification (LOQ) 0.04 - 10 µg/kg (typical)
Linearity Range 1 - 100 µg/L (typical)

Experimental Protocol

Apparatus and Materials
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Sample Homogenizer: High-speed blender or equivalent.

  • Centrifuge: Capable of reaching at least 4000 x g.

  • Vortex Mixer

  • Nitrogen Evaporator

  • Autosampler Vials: 2 mL, amber glass, with PTFE-lined septa.

  • Syringe Filters: 0.22 µm PTFE.

  • QuEChERS Extraction Salts and d-SPE Tubes: Commercially available kits are recommended. A typical d-SPE tube for general matrices contains primary secondary amine (PSA) and magnesium sulfate.

  • Solvents and Reagents: Acetonitrile (ACN), water (HPLC grade), and this compound analytical standard.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10-15 g of the representative sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.

Visualization of the Experimental Workflow

Fenothiocarb_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Reporting Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction 10g sample + 10mL ACN + Salts Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Filtration Filtration Centrifuge2->Filtration Transfer Supernatant Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (SIM) Fragmentation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Peak Integration & Calibration Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ions of the sample peak with those of a known standard.

  • Quantification: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area against the calibration curve. Matrix-matched standards are recommended for accurate quantification to compensate for matrix effects.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using the QuEChERS sample preparation method followed by GC-MS. The described method is robust and sensitive, making it suitable for routine monitoring of this compound residues in various sample matrices. The provided workflow and quantitative data serve as a valuable resource for researchers and analysts in the field of food safety and environmental monitoring. Method validation should be performed in the specific matrix of interest to ensure accuracy and precision.

References

Application Notes and Protocols for the Extraction of Fenothiocarb from Citrus Fruit Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb is a thiocarbamate insecticide used to control a variety of insect pests on citrus and other crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the extraction of this compound from citrus fruit samples, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols and data presented are compiled from various studies on pesticide residue analysis in citrus fruits and serve as a comprehensive guide for laboratory personnel.

Data Presentation: Performance of Pesticide Residue Extraction in Citrus Fruits

The following table summarizes typical performance data for the extraction of various pesticides from citrus fruit matrices using the QuEChERS method. While specific data for this compound was not available in the cited literature, the presented data for other pesticides, including other carbamates, provides an expected range of performance for recovery, limit of detection (LOD), and limit of quantification (LOQ).

PesticideMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Analytical Method
Multiple Pesticides (287)Mandarin Orange0.0170-120≤200.001 - 0.01LC-MS/MS
Multiple Pesticides (287)Grapefruit0.0170-120≤200.001 - 0.01LC-MS/MS
Multiple Pesticides (165)Citrus FruitNot SpecifiedAcceptableAcceptable0.005LC-ESI-MS/MS
ThiabendazoleCitrus Fruit-containing foods (solid)2.5, 5, 1093.61 - 98.08< 1.330.028 (µg/mL)HPLC-PDA
ThiabendazoleCitrus Fruit-containing foods (liquid)2.5, 5, 1093.61 - 98.08< 1.330.052 (µg/mL)HPLC-PDA

Recovery data is often presented as a range across multiple pesticides. The values in this table are indicative of the expected performance of a validated QuEChERS method.[1][2][3][4]

Experimental Protocols

QuEChERS (EN 15662) Extraction Protocol for this compound in Citrus Fruits

This protocol is a standard method for the extraction of pesticide residues from food matrices with high water content, such as citrus fruits.[1]

Materials and Reagents:

  • Homogenizer or blender

  • Centrifuge capable of 3,000-5,000 x g

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salt packet containing:

    • 4 g anhydrous magnesium sulfate (MgSO₄)

    • 1 g sodium chloride (NaCl)

    • 1 g trisodium citrate dihydrate

    • 0.5 g disodium hydrogen citrate sesquihydrate

  • Dispersive solid-phase extraction (dSPE) tubes containing:

    • 150 mg anhydrous magnesium sulfate (MgSO₄)

    • 50 mg primary secondary amine (PSA) sorbent

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Homogenization:

    • Take a representative sample of the citrus fruit (e.g., whole fruit, peel, or pulp).

    • Homogenize the sample using a high-speed blender until a uniform puree is obtained. For fruits with rinds, the rind may or may not be removed prior to homogenization, depending on the analytical requirements.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously by hand for 1 minute.

    • Add the contents of the QuEChERS extraction salt packet to the tube.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥ 3,000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube.

    • Vortex the dSPE tube for 30 seconds to 1 minute.

    • Centrifuge the dSPE tube at a high speed (e.g., 13,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant from the dSPE tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with deionized water (e.g., 10x dilution) to reduce matrix effects.

Analytical Instrumentation (LC-MS/MS)
  • Chromatographic System: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is commonly used for the analysis of this compound and other pesticide residues.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid, is employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Visualizations

Experimental Workflow

Fenothiocarb_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Citrus Fruit Sample Homogenization Homogenization Sample->Homogenization Weighing Weigh 10g of Homogenate Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000g, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube Transfer_Supernatant->Add_dSPE Vortex Vortex (30s - 1min) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter LCMS_Analysis LC-MS/MS or GC-MS/MS Analysis Filter->LCMS_Analysis

Caption: Workflow for this compound extraction from citrus samples.

Logical Relationship of QuEChERS Components

QuEChERS_Components Citrus_Matrix Citrus Matrix (Water, Sugars, Acids, Pigments) Acetonitrile Acetonitrile (ACN) Citrus_Matrix->Acetonitrile Extraction of this compound Citrate_Buffer Citrate Buffer Citrus_Matrix->Citrate_Buffer pH Adjustment MgSO4 Magnesium Sulfate (MgSO₄) Acetonitrile->MgSO4 Removes Water NaCl Sodium Chloride (NaCl) Acetonitrile->NaCl Phase Separation PSA Primary Secondary Amine (PSA) Acetonitrile->PSA Removes Sugars & Acids Fenothiocarb_Extract This compound in ACN Extract PSA->Fenothiocarb_Extract Purified Extract

Caption: Key components and their roles in the QuEChERS method.

References

Protocol for Fenothiocarb Application in Controlling Panonychus citri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The citrus red mite, Panonychus citri, is a significant pest in citrus cultivation worldwide, causing damage to leaves and fruit that can lead to reduced yield and quality. Chemical control remains a primary method for managing this pest. Fenothiocarb is a thiocarbamate acaricide that shows potential for controlling various spider mites. This document provides detailed application notes and protocols for the use of this compound in controlling Panonychus citri, with a focus on experimental procedures for efficacy evaluation.

Disclaimer: this compound is a pesticide and should be handled with extreme care. Users should always follow the manufacturer's safety data sheet (SDS) and local regulations regarding pesticide use. The following protocols are intended for research purposes and should be conducted in a controlled laboratory or field environment by trained personnel.

This compound: Acaricide Profile

PropertyDescription
Chemical Name S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
Chemical Class Thiocarbamate
Mode of Action This compound is a non-systemic acaricide that acts as a cholinesterase inhibitor, disrupting the nervous system of the target pest.
Target Pests Primarily effective against eggs and larval stages of spider mites, including species of Panonychus and Tetranychus.
Formulation Commonly available as an emulsifiable concentrate (EC).

Quantitative Data Summary

Direct quantitative data on the efficacy of this compound specifically against Panonychus citri is limited in the reviewed literature. However, for context, the following table summarizes efficacy data for other commonly used acaricides against this pest. This information can serve as a benchmark when evaluating the performance of this compound.

Table 1: Efficacy of Various Acaricides Against Panonychus citri

AcaricideChemical ClassFormulationApplication RateEfficacy (Mortality %)Citation
CyflumetofenBeta-ketonitrile derivative20% SC40 ml/100 LHigh efficacy, significant reduction in motile stages[1]
SpirodiclofenTetronic acid derivative240 SC0.3 ml/L100% control of active stages[2]
AbamectinAvermectin1.8% EC20ml + 250ml horticultural oil/100L waterEffective, but resistance has been reported[2][3]
FenpyroximatePyrazole5% SC0.5 ml/LEffective against motile stages[1]
PyridabenPyridazinone15% EC150 ml/100 LLower efficacy compared to some newer acaricides

SC: Suspension Concentrate, EC: Emulsifiable Concentrate

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound against Panonychus citri in a controlled research setting.

Laboratory Bioassay: Leaf-Dip Method

This method is used to determine the lethal concentration (LC50) of this compound against adult female P. citri.

Materials:

  • This compound emulsifiable concentrate (EC) of known concentration

  • Distilled water

  • Triton X-100 or similar non-ionic surfactant

  • Healthy, unsprayed citrus leaves (e.g., lemon, orange)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Stereomicroscope

  • Beakers, graduated cylinders, and pipettes

  • Incubator or growth chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

  • Adult female Panonychus citri from a laboratory-reared colony

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Create a series of at least five graded concentrations of this compound by serial dilution of the stock solution. The concentration range should be determined by preliminary range-finding tests.

    • Add a non-ionic surfactant (e.g., Triton X-100 at 0.05%) to all test solutions and the control to ensure even wetting of the leaf surface.

    • A control solution should be prepared with distilled water and the surfactant only.

  • Leaf Preparation:

    • Select uniform, fully expanded citrus leaves.

    • Wash the leaves with distilled water and allow them to air dry.

    • Cut the leaves into discs of approximately 4 cm in diameter.

  • Mite Infestation:

    • Using a fine camel-hair brush, transfer 20-30 healthy adult female P. citri onto the adaxial (upper) surface of each leaf disc.

  • Treatment Application:

    • Hold each leaf disc with forceps and dip it into the respective test solution for 5 seconds with gentle agitation.

    • Allow the excess liquid to drip off and then place the leaf discs on a wire rack to air dry for approximately 1-2 hours.

  • Incubation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish.

    • Place the treated leaf discs, adaxial side up, onto the moistened filter paper.

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the Petri dishes under controlled conditions (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • After 24, 48, and 72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. A mite is considered dead if it does not move when prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected Mortality (%) = [ (1 - (n in T after treatment / n in C after treatment)) ] * 100 (where n = number of mites, T = treated, C = control)

    • Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence limits.

Field Trial Protocol

This protocol outlines a procedure for evaluating the efficacy of this compound against P. citri under field conditions.

Materials:

  • This compound EC formulation

  • Commercial spray equipment (e.g., backpack sprayer or airblast sprayer)

  • Water

  • Adjuvant (if recommended by the manufacturer)

  • Flagging tape for marking treated plots

  • Hand lens (10-20x magnification)

  • Data collection sheets

Experimental Design:

  • Plot Selection: Choose a citrus orchard with a known history of P. citri infestation.

  • Experimental Unit: Each plot should consist of a minimum of 3-5 trees.

  • Replication: Use a randomized complete block design with at least four replications for each treatment.

  • Treatments:

    • Untreated control (water spray only)

    • This compound at a low application rate

    • This compound at a medium application rate

    • This compound at a high application rate

    • A standard commercial acaricide as a positive control

Procedure:

  • Pre-treatment Sampling:

    • One day before application, conduct a pre-treatment count of P. citri populations in each plot.

    • Randomly select 20 leaves from the middle canopy of each tree in the plot.

    • Using a hand lens, count the number of motile P. citri (larvae, nymphs, and adults) on the upper and lower surfaces of each leaf.

    • Calculate the average number of mites per leaf for each plot.

  • Application of Treatments:

    • Calibrate the spray equipment to ensure uniform coverage.

    • Prepare the spray solutions according to the desired application rates.

    • Apply the treatments to the designated plots, ensuring thorough coverage of the foliage to the point of runoff.

    • To avoid spray drift, leave a buffer row of untreated trees between plots.

  • Post-treatment Sampling:

    • Conduct post-treatment counts of motile P. citri at 3, 7, 14, and 21 days after application, following the same sampling procedure as the pre-treatment count.

  • Data Analysis:

    • Calculate the mean number of mites per leaf for each treatment at each sampling date.

    • Calculate the percentage reduction in the mite population for each treatment relative to the untreated control using the Henderson-Tilton formula.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Visualizations

Experimental Workflow Diagrams

Lab_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Test Solutions E Leaf-Dip Application A->E B Prepare Citrus Leaf Discs D Infest Leaf Discs with Mites B->D C Collect Adult Female P. citri C->D D->E F Incubate Treated Leaf Discs E->F G Count Live/Dead Mites (24, 48, 72h) F->G H Calculate Percent Mortality G->H I Perform Probit Analysis to Determine LC50 H->I

Caption: Laboratory Bioassay (Leaf-Dip) Workflow.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_monitoring Post-Treatment Monitoring cluster_data Data Analysis A Select Orchard and Design Plots B Pre-treatment Mite Sampling (-1 Day) A->B C Prepare and Apply This compound Treatments B->C D Post-treatment Sampling (3, 7, 14, 21 Days) C->D E Calculate Mite Population Reduction D->E F Statistical Analysis (ANOVA) E->F

Caption: Field Trial Experimental Workflow.

Signaling Pathway

The mode of action of this compound involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mites.

Fenothiocarb_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Receptor ACh Receptor on Postsynaptic Neuron ACh->Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates This compound This compound This compound->AChE Inhibits Paralysis Paralysis and Death Nerve_Impulse->Paralysis

References

The Use of Fenothiocarb as a Non-Fumigant Nematicide in Tobacco: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the use of Fenothiocarb as a non-fumigant nematicide for tobacco is limited. The following application notes and protocols are based on the known mechanisms of this compound as a carbamate pesticide and data from studies on other effective non-fumigant nematicides used in tobacco cultivation. These guidelines are intended for research and drug development professionals.

Introduction

Plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.), pose a significant threat to tobacco production worldwide, causing substantial yield and quality losses. While soil fumigants have been a primary control method, environmental and health concerns have spurred the investigation of non-fumigant alternatives. This compound, a thiocarbamate pesticide, is known for its insecticidal and acaricidal properties, acting as a cholinesterase inhibitor to disrupt the nervous system of pests.[1] This mode of action is a common mechanism for nematicides, suggesting its potential for nematode control.

This document provides a framework for evaluating this compound and other non-fumigant nematicides for the management of nematodes in tobacco. It includes a summary of efficacy data for currently used non-fumigant nematicides, detailed experimental protocols for their evaluation, and a proposed signaling pathway for this compound's nematicidal action.

Efficacy of Non-Fumigant Nematicides in Tobacco

While specific data for this compound is not available, several other non-fumigant nematicides have demonstrated significant efficacy in controlling root-knot nematodes in tobacco. The following tables summarize the performance of these alternatives.

Table 1: Efficacy of Non-Fumigant Nematicides against Meloidogyne enterolobii in Tobacco (Growth Room Study)

NematicideApplication Rate (L/ha)Egg Production Suppression (%)J2 in Soil Suppression (%)
Oxamyl4.6899.9199
Fluopyram0.5093.0094
Fluensulfone4.0999.9698

Data from a growth room environment study. J2 refers to second-stage juveniles.[1]

Table 2: Comparative Efficacy of Non-Fumigant Nematicides in Tobacco Field Trials

NematicideKey Findings
OxamylShowed significant suppression of nematode egg production and soil juvenile populations.[1]
FluopyramDemonstrated good efficacy in reducing nematode reproduction.
FluensulfoneConsistently one of the most effective non-fumigants in suppressing nematode eggs and juveniles.[1]
FenamiphosHas been a standard for comparison, showing good control of Meloidogyne spp.
AldicarbProvided intermediate control over time compared to other compounds.

Experimental Protocols

The following are detailed protocols for conducting greenhouse and field trials to evaluate the efficacy of non-fumigant nematicides like this compound in tobacco.

Greenhouse Pot Study Protocol

Objective: To determine the efficacy of a test nematicide against a target nematode species on a susceptible tobacco cultivar in a controlled environment.

Materials:

  • Tobacco seedlings (e.g., 'K 326' or 'Coker 371-Gold')

  • Pots (e.g., 15-cm diameter) filled with sterilized soil mix

  • Nematode inoculum (e.g., Meloidogyne incognita eggs or J2)

  • Test nematicide (e.g., this compound) and other standards (e.g., Oxamyl)

  • Syringes or pipettes for inoculation and treatment application

  • Greenhouse with controlled temperature and lighting

Procedure:

  • Planting: Transplant uniform, healthy tobacco seedlings into pots. Allow plants to establish for 1-2 weeks.

  • Nematicide Application: Apply the test nematicide and standard treatments at predetermined rates. Application can be as a soil drench or incorporated into the soil. Include an untreated control group.

  • Nematode Inoculation: Two to three days after nematicide application, inoculate each pot (except for a non-inoculated control) with a suspension of nematode eggs or J2. A typical inoculum level is 5,000 eggs per pot.

  • Incubation: Maintain the pots in a greenhouse at approximately 25-28°C with a 14-hour photoperiod for 6-8 weeks. Water and fertilize as needed to ensure good plant growth.

  • Data Collection: At the end of the incubation period, carefully uproot the plants and wash the roots. Assess the following parameters:

    • Root Galling Index: Score the severity of root galling on a scale of 0-10 (0 = no galls, 10 = >90% of roots galled).

    • Nematode Reproduction:

      • Egg Extraction: Process a subsample of roots (e.g., 5g) using a sodium hypochlorite solution to extract nematode eggs. Count the eggs under a microscope.

      • J2 Extraction from Soil: Process a soil subsample (e.g., 100 cm³) using a Baermann funnel or centrifugal flotation method to extract and count J2.

    • Plant Growth Parameters: Measure plant height, fresh and dry shoot weight, and fresh and dry root weight.

Field Trial Protocol

Objective: To evaluate the efficacy of a test nematicide under field conditions.

Materials:

  • Tobacco transplants

  • Naturally or artificially infested field plot

  • Test nematicide and standard treatments

  • Commercial-scale application equipment (e.g., tractor-mounted sprayer)

  • Soil sampling tools

  • Data collection tools (GPS for plot mapping, scales, etc.)

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of nematode infestation. Conduct pre-plant soil sampling to determine the initial nematode population density. Prepare the field according to standard tobacco cultivation practices.

  • Experimental Design: Use a randomized complete block design with at least four replications per treatment. Plot size should be sufficient to obtain meaningful yield data (e.g., four rows, 10 meters long).

  • Nematicide Application: Apply the nematicides at the desired rates using calibrated equipment. This can be done pre-plant incorporated, at-planting in-furrow, or as a broadcast spray.

  • Transplanting: Transplant tobacco seedlings into the treated plots.

  • Mid-Season Sampling: At 6-8 weeks after transplanting, collect soil and root samples from the center rows of each plot to assess nematode populations and root galling.

  • Yield and Quality Assessment: At harvest, collect leaves from the center rows of each plot. Measure the cured leaf yield and assess quality parameters such as grade index, and chemical composition (e.g., nicotine, reducing sugars).

  • Final Nematode Assessment: After the final harvest, collect soil and root samples to determine the final nematode population densities.

Visualizations

Proposed Signaling Pathway for this compound

This compound, as a carbamate, is presumed to act as an acetylcholinesterase (AChE) inhibitor. This disrupts the normal function of the nervous system in nematodes, leading to paralysis and death.

Fenothiocarb_Pathway cluster_synapse Nematode Neuromuscular Junction This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE ACh Acetylcholine (ACh) ACh->AChE Hydrolyzes SynapticCleft Synaptic Cleft ACh->SynapticCleft AChReceptor Acetylcholine Receptor SynapticCleft->AChReceptor Binds to MuscleCell Muscle Cell AChReceptor->MuscleCell Stimulates Paralysis Paralysis & Death MuscleCell->Paralysis Leads to Hyper-excitation

Proposed mechanism of this compound as an AChE inhibitor.
Experimental Workflow for Nematicide Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a new nematicide from initial greenhouse screening to field trials.

Nematicide_Workflow start Start: Identify Nematode Problem gh_screen Greenhouse Pot Study (Dose-ranging & Efficacy) start->gh_screen data_gh Collect Data: - Root Galling - Nematode Reproduction - Phytotoxicity gh_screen->data_gh analysis_gh Analyze Greenhouse Data data_gh->analysis_gh field_trial Field Trial (Multiple Locations/Seasons) analysis_gh->field_trial Promising Results ineffective Re-evaluate or Discard Compound analysis_gh->ineffective Ineffective data_field Collect Data: - Nematode Populations - Yield & Quality - Root Health field_trial->data_field analysis_field Analyze Field Data data_field->analysis_field end End: Develop Application Recommendations analysis_field->end Effective & Safe analysis_field->ineffective Poor Performance

References

Application of Fenothiocarb in Integrated Pest Management Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb is a thiocarbamate acaricide known for its efficacy against the eggs and young stages of various spider mites.[1] As a non-systemic insecticide, its mode of action involves the disruption of the nervous system, leading to paralysis and eventual death of the target pest.[1] The integration of chemical controls like this compound into Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy, impact on non-target organisms, and precise application protocols to ensure sustainability and minimize ecological disruption. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[2][3]

Disclaimer: this compound is not approved for use as a plant protection agent in the European Union.[4] Users should consult and adhere to local regulations regarding the use of this pesticide.

Data Presentation: Efficacy and Toxicological Profile

Table 1: Efficacy of Carbamate Acaricides against Tetranychus urticae

Active IngredientFormulationLC50 (mg/L)95% Confidence IntervalSlope ± SECitation
This compound(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)
Proxy: Other Carbamates
Aldicarb(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)
Methomyl(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)

Table 2: Acute Toxicity of Carbamate Acaricides to Phytoseiulus persimilis

Active IngredientFormulationLC50 (mg/L)95% Confidence IntervalSlope ± SECitation
This compound(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)
Proxy: Other Carbamates
Aldicarb(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)
Methomyl(Not Available)(Data Not Available)(Data Not Available)(Data Not Available)

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of an acaricide's performance and its suitability for an IPM program. The following are generalized protocols for key experiments, which can be adapted for the specific evaluation of this compound.

Protocol 1: Determination of Acute Toxicity (LC50) to Tetranychus urticae

Objective: To determine the median lethal concentration (LC50) of this compound against adult female two-spotted spider mites (Tetranychus urticae).

Materials:

  • This compound of known purity

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Distilled water

  • Bean plants (e.g., Phaseolus vulgaris) for mite rearing and leaf disks

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

  • Environmental chamber (25±1°C, 60±10% RH, 16:8 L:D photoperiod)

Procedure:

  • Mite Rearing: Maintain a healthy, pesticide-susceptible colony of T. urticae on bean plants in a separate, controlled environment.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of at least five serial dilutions in distilled water containing 0.01% Triton X-100. A control solution of distilled water with 0.01% Triton X-100 should also be prepared.

  • Leaf Disk Preparation: Excise leaf disks (2 cm diameter) from untreated bean plants. Place each disk, abaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Mite Transfer: Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disk. Allow the mites to acclimate for 1-2 hours.

  • Application of Acaricide: Immerse each leaf disk with mites into the respective test solution for 5 seconds. Ensure complete coverage. For the control, immerse the disks in the control solution.

  • Incubation: After dipping, allow the leaf disks to air dry for approximately one hour. Place the Petri dishes in an environmental chamber under controlled conditions.

  • Mortality Assessment: After 24 hours, count the number of dead and live mites on each disk under a stereomicroscope. Mites that are unable to walk a distance of their own body length when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 value, 95% confidence intervals, and the slope of the concentration-mortality line.

Protocol 2: Assessment of Toxicity to the Predatory Mite Phytoseiulus persimilis

Objective: To evaluate the lethal and sublethal effects of this compound on the predatory mite Phytoseiulus persimilis.

Materials:

  • This compound and test solutions as prepared in Protocol 1.

  • A healthy culture of P. persimilis.

  • A culture of T. urticae to serve as a food source.

  • Bean leaf disks on water-saturated cotton in Petri dishes.

  • Fine camel-hair brush.

  • Stereomicroscope.

  • Environmental chamber.

Procedure:

  • Experimental Arenas: Prepare bean leaf disks as described in Protocol 1.

  • Predator Introduction: Transfer one adult female P. persimilis to each leaf disk. Provide a sufficient number of T. urticae (all life stages) as a food source.

  • Acaricide Application: Apply the this compound test solutions and a control solution to the experimental arenas using a Potter spray tower to ensure uniform deposition, simulating field application.

  • Mortality and Fecundity Assessment:

    • Lethal Effects: Record the mortality of the adult female predators at 24, 48, and 72 hours after treatment.

    • Sublethal Effects (Fecundity): Count the number of eggs laid by each surviving female daily for a period of 7-10 days.

  • Data Analysis:

    • Calculate the percentage mortality and correct for control mortality.

    • Analyze the fecundity data (eggs/female/day) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity in a target pest.

Materials:

  • Homogenate of the target pest (e.g., T. urticae).

  • Phosphate buffer (pH 7.4).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This compound solutions of varying concentrations.

  • Microplate reader.

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: Homogenize whole bodies or heads of the target insect in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer.

      • Insect homogenate (enzyme source).

      • This compound solution at different concentrations (or buffer for the control).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding a solution of ATCI and DTNB.

  • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

Carbamate insecticides, including this compound, act by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous stimulation of postsynaptic receptors, which results in hyperexcitation, paralysis, and ultimately, the death of the insect.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor Binds This compound This compound This compound->AChE Inhibits Na_channel Sodium Channel (Open) ACh_receptor->Na_channel Activates Nerve_impulse Continuous Nerve Impulse (Hyperexcitation) Na_channel->Nerve_impulse Leads to Acaricide_Evaluation_Workflow cluster_lab Laboratory Studies cluster_field Field Trials cluster_ipm IPM Integration LC50_pest Determine LC50 on Target Pest (e.g., T. urticae) LC50_beneficial Determine LC50 on Key Beneficials (e.g., P. persimilis) LC50_pest->LC50_beneficial Compare Selectivity Sublethal_effects Assess Sublethal Effects (Fecundity, Behavior) LC50_beneficial->Sublethal_effects Efficacy_field Field Efficacy Trials (Different Rates & Timings) Sublethal_effects->Efficacy_field Mode_of_action Confirm Mode of Action (e.g., AChE Inhibition Assay) Resistance_monitoring Monitor for Resistance Development Mode_of_action->Resistance_monitoring Nontarget_impact Monitor Impact on Non-target Populations Efficacy_field->Nontarget_impact IPM_strategy Develop IPM Strategy (Thresholds, Timing, Rotations) Nontarget_impact->IPM_strategy Resistance_monitoring->IPM_strategy Implementation Implementation and Farmer Training IPM_strategy->Implementation Evaluation Long-term Evaluation and Refinement Implementation->Evaluation Evaluation->IPM_strategy Feedback Loop

References

Application Notes and Protocols for Rapid Fenothiocarb Screening Using Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb is a thiocarbamate pesticide used to control a variety of pests in agricultural settings. The monitoring of its residues in food products and environmental samples is crucial to ensure consumer safety and environmental protection. While traditional analytical methods like chromatography are accurate, they can be time-consuming and require expensive equipment, making them less suitable for rapid, high-throughput screening.[1] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, specific, and cost-effective alternative for the rapid screening of pesticide residues.[1] This document provides a detailed guide to the development of immunoassays for the rapid screening of this compound.

Principle of the Immunoassay for this compound

The developed assay will be a competitive indirect ELISA (ciELISA). This format is well-suited for the detection of small molecules like this compound. The principle of the assay relies on the competition between this compound in the sample and a known amount of a this compound-protein conjugate (coating antigen) for binding to a limited number of specific anti-Fenothiocarb antibodies. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. This is visualized by a colorimetric reaction catalyzed by an enzyme-linked secondary antibody.

Development of the this compound Immunoassay

The development of a robust immunoassay for this compound involves several key stages, from the design of a specific hapten to the optimization and validation of the final assay.

Hapten Synthesis

Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be covalently linked to a larger carrier protein to elicit an immune response. This requires the synthesis of a "hapten," a derivative of this compound containing a functional group for conjugation.

Proposed Hapten Synthesis Strategy for this compound:

The chemical structure of this compound is S-(4-phenoxybutyl) N,N-dimethylcarbamothioate. A suitable hapten can be designed by introducing a carboxyl group, which can then be used for conjugation to a carrier protein. One possible strategy is to introduce a spacer arm with a terminal carboxyl group to the phenoxy ring of this compound. This preserves the main structural features of the molecule, which are important for antibody recognition.

Example Hapten Structure:

A possible hapten could be 4-(4-((((dimethylcarbamoyl)thio)methyl)oxy)butoxy)benzoic acid. This involves modifying the phenoxybutyl group to include a benzoic acid moiety.

Immunogen and Coating Antigen Preparation

Once the hapten is synthesized, it is conjugated to a carrier protein to create an immunogen (for immunizing animals to produce antibodies) and a coating antigen (for coating the ELISA plate).

  • Immunogen: The hapten is typically conjugated to a large, immunogenic protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Coating Antigen: The hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA), for the coating antigen to avoid non-specific binding in a heterologous assay format, which can improve sensitivity.

Antibody Production

Polyclonal or monoclonal antibodies specific to this compound can be produced.

  • Polyclonal Antibodies: Produced by immunizing animals (e.g., rabbits) with the immunogen. The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes of the hapten.

  • Monoclonal Antibodies: Produced using hybridoma technology, resulting in a homogeneous population of antibodies that all recognize the same epitope with the same affinity. Monoclonal antibodies are highly specific and provide a consistent and long-term supply.

Immunoassay Optimization

To achieve the best performance, several parameters of the ELISA need to be optimized, including:

  • Concentration of the coating antigen

  • Dilution of the primary antibody

  • Incubation times and temperatures

  • Blocking buffer composition

  • Sample matrix effects

Quantitative Data Presentation

As no specific immunoassay for this compound with published quantitative data was found during the literature search, the following table presents representative data from an ELISA developed for the structurally similar thiocarbamate herbicide, molinate. This data illustrates the typical performance characteristics of a pesticide immunoassay.

ParameterMolinate ELISAThis compound ELISA (Expected)
IC50 (ng/mL) 155 - 20
Limit of Detection (LOD) (ng/mL) 10.1 - 2
Linear Range (ng/mL) 5 - 501 - 100

Cross-Reactivity Data for Molinate ELISA:

CompoundCross-Reactivity (%)
Molinate100
Molinate sulfone15
Other thiocarbamates< 1.4

Data for Molinate is sourced from a representative study and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Hapten Synthesis (Illustrative Example)

This protocol describes a general approach for synthesizing a this compound hapten with a carboxyl group for conjugation.

  • Synthesis of a precursor with a reactive group: Modify the phenoxy ring of a this compound precursor to introduce a functional group, such as a hydroxyl or amino group, that can be further derivatized.

  • Introduction of a spacer arm: React the modified precursor with a bifunctional reagent containing a spacer arm and a terminal carboxyl group (e.g., succinic anhydride or 4-bromobutyric acid).

  • Purification: Purify the synthesized hapten using column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the hapten using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Competitive Indirect ELISA (ciELISA)
  • Coating: Dilute the this compound-OVA coating antigen in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of this compound standard solution or sample extract and 50 µL of the diluted anti-Fenothiocarb antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of substrate solution (e.g., TMB/H2O2) to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H2SO4) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Experimental Workflow for Immunoassay Development

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development This compound This compound Hapten Hapten Synthesis This compound->Hapten Immunogen Immunogen Conjugation (KLH/BSA) Hapten->Immunogen Coating_Antigen Coating Antigen Conjugation (OVA) Hapten->Coating_Antigen Immunization Immunization of Animals Immunogen->Immunization Assay_Optimization ELISA Optimization Coating_Antigen->Assay_Optimization Antibody_Production Antibody Production (Polyclonal/Monoclonal) Immunization->Antibody_Production Antibody_Purification Antibody Purification & Characterization Antibody_Production->Antibody_Purification Antibody_Purification->Assay_Optimization Validation Assay Validation Assay_Optimization->Validation Screening Rapid Screening of Samples Validation->Screening

Caption: Workflow for the development of a this compound immunoassay.

Competitive Indirect ELISA Workflow

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection Coating 1. Coat plate with This compound-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample 5. Add Sample/Standard & Anti-Fenothiocarb Ab Wash2->Add_Sample Incubate1 6. Incubate Add_Sample->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Secondary_Ab 8. Add Enzyme-linked Secondary Ab Wash3->Add_Secondary_Ab Incubate2 9. Incubate Add_Secondary_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate Wash4->Add_Substrate Read_Absorbance 12. Read Absorbance Add_Substrate->Read_Absorbance

Caption: Step-by-step workflow for the competitive indirect ELISA.

Conclusion

The development of an immunoassay for this compound provides a valuable tool for the rapid and cost-effective screening of this pesticide in various samples. The protocols and workflows outlined in this document offer a comprehensive guide for researchers and scientists to establish a sensitive and specific ciELISA for this compound monitoring. While specific quantitative data for a this compound immunoassay is not yet available in published literature, the provided examples for a similar compound illustrate the expected performance of such an assay. Further research is warranted to produce and characterize antibodies specific to this compound and to validate the developed immunoassay for routine use.

References

Fenothiocarb formulation and application techniques for vegetable crops

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and regulatory information regarding the specific application of fenothiocarb on vegetable crops, including registered formulations, precise application rates, and pre-harvest intervals, are scarce. The following notes and protocols are based on the general principles of thiocarbamate insecticides and available data for structurally related compounds. Users must consult and adhere to the specific product label for any this compound-containing product legally registered for use on vegetables in their region.

Introduction

This compound is a non-systemic thiocarbamate insecticide and acaricide. It is primarily used to control the egg and juvenile stages of various mite species. Its mode of action involves the disruption of the insect nervous system, leading to paralysis and death. This document provides an overview of its formulation, proposed application techniques, and detailed experimental protocols for efficacy, phytotoxicity, and residue analysis relevant to research and development for vegetable crops.

Chemical Properties of this compound
PropertyValue
IUPAC Name S-(4-phenoxybutyl) dimethylcarbamothioate
Chemical Formula C₁₃H₁₉NO₂S
Molar Mass 253.36 g/mol
Pesticide Type Acaricide, Insecticide
Substance Group Thiocarbamate
Mode of Action Acetylcholinesterase (AChE) inhibitor

Formulation and Application Techniques

Due to the lack of specific formulation data for this compound on vegetables, this section provides illustrative examples based on a similar carbamate insecticide, fenobucarb, and the thiocarbamate, thiodicarb. These are intended as a guide for research purposes only.

Illustrative Formulation: Emulsifiable Concentrate (EC)

A common formulation for carbamate insecticides is the Emulsifiable Concentrate (EC). An example is a 50% EC formulation, similar to some fenobucarb products.[1] This formulation allows the active ingredient to be mixed with water to form a stable emulsion for spray application.

Illustrative Application Rates for Vegetable Crops

The following table provides example application rates for other carbamate insecticides on select vegetable crops to serve as a starting point for experimental design. These are not direct recommendations for this compound.

CropTarget Pest(s)Illustrative ProductExample Application Rate (Product)Example Application Rate (Active Ingredient)Water Volume
Brinjal (Eggplant) Shoot & Fruit BorerChlorpyrifos 50% EC1000 ml/ha500 g a.i./ha500 - 1000 L/ha
Cotton, General Vegetables Bollworms, Cutworms, Aphids, Leaf MinersThiodicarb0.5 - 1.5 kg/ha (Foliar Spray)Not SpecifiedSufficient for full coverage
General Crops Brown Plant Hopper, Green Leaf HopperFenobucarb 50% EC300 - 400 ml/acre150 - 200 g a.i./acre200 L/acre

Source: Data adapted from publicly available information on related insecticides.[1][2] Rates must be determined experimentally for this compound.

Application Method
  • Preparation of Spray Solution: Fill the spray tank with half the required volume of water. Add the measured amount of the EC formulation while agitating. Add the remaining water to reach the final volume and continue agitation to ensure a uniform emulsion.

  • Application Equipment: Standard foliar spray equipment, such as hydraulic boom sprayers or knapsack sprayers, can be used. Nozzles should be selected to produce a fine to medium droplet size to ensure thorough coverage of all plant surfaces, including the undersides of leaves where mites often reside.

  • Timing of Application: Application should be timed based on pest scouting and reaching economic threshold levels. For acaricides targeting eggs and juvenile stages, application at the first sign of infestation is critical.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, acts as an inhibitor of the enzyme acetylcholinesterase (AChE) at the synaptic junctions of the insect nervous system. Normally, AChE breaks down the neurotransmitter acetylcholine (ACh) after a nerve impulse has been transmitted, allowing the nerve to return to its resting state. By inhibiting AChE, this compound causes an accumulation of ACh in the synapse, leading to continuous nerve stimulation, tremors, paralysis, and ultimately, the death of the pest.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NerveImpulse Nerve Impulse Arrives Vesicles Vesicles release Acetylcholine (ACh) NerveImpulse->Vesicles Triggers ACh ACh Vesicles->ACh AChE AChE (Enzyme) ACh->AChE is broken down by Receptor ACh Receptors ACh->Receptor Binds This compound This compound This compound->AChE Binds & Inhibits Response Continuous Nerve Impulse Firing (Paralysis, Death) Receptor->Response Leads to

Fig 1: Signaling pathway of this compound's mode of action.

Experimental Protocols

The following are detailed, generalized protocols for evaluating this compound on vegetable crops.

Protocol 1: Efficacy Bioassay Against Spider Mites

This protocol is designed to determine the effective concentration of a this compound formulation against a target mite pest, such as the two-spotted spider mite (Tetranychus urticae), on a vegetable crop like cucumber or tomato.

Materials:

  • Potted vegetable plants (e.g., cucumber, tomato) at the 4-6 true leaf stage.

  • A culture of the target spider mite species.

  • This compound formulation.

  • Surfactant/adjuvant (if recommended).

  • Pressurized spray chamber or hand sprayer.

  • Stereomicroscope.

  • Fine camel-hair brush.

  • Petri dishes with moist filter paper.

Methodology:

  • Plant Preparation: Select healthy, uniform plants. If necessary, isolate individual leaves by placing a lanolin ring at the base of the petiole to confine mites.

  • Mite Infestation: Using a fine brush, transfer a known number of adult female mites (e.g., 20-30) onto each test leaf. Allow 24 hours for the mites to settle and begin oviposition.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in distilled water. Include a water-only control and a water-plus-surfactant control if a surfactant is used. Common concentration ranges for initial screening are logarithmic (e.g., 0.1, 1, 10, 100, 1000 mg a.i./L).

  • Application: Spray the infested plants with the test solutions until runoff, ensuring complete coverage of both upper and lower leaf surfaces. Place treated plants in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection: At set intervals (e.g., 24, 48, and 72 hours) after treatment, count the number of live and dead mites on each leaf under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live mites, 'T' is the treated group, and 'C' is the control group. Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).

Efficacy_Workflow A Prepare Potted Vegetable Plants B Infest Leaves with Known Number of Mites A->B D Apply Treatments (Spray to Runoff) B->D C Prepare this compound Serial Dilutions C->D E Incubate in Controlled Environment D->E F Count Live/Dead Mites at 24, 48, 72h E->F G Calculate Corrected Mortality (%) F->G H Perform Probit Analysis (Determine LC₅₀) G->H

Fig 2: Experimental workflow for an efficacy bioassay.
Protocol 2: Phytotoxicity Assessment

This protocol assesses potential damage to vegetable crops caused by the application of this compound.

Materials:

  • Healthy, young vegetable plants (e.g., tomato, cucumber) in pots.

  • This compound formulation.

  • Hand sprayer.

  • Ruler and/or digital calipers.

  • Chlorophyll meter (e.g., SPAD meter).

  • Phytotoxicity rating scale (see below).

Methodology:

  • Plant Preparation: Use a sufficient number of plants to have at least 4-5 replicates per treatment.

  • Treatment Groups: Prepare several concentrations of the this compound formulation, including the expected application rate (1x), a higher rate (e.g., 2x or 4x), and a water-only control.

  • Application: Spray the plants to the point of runoff, ensuring complete coverage.

  • Observation: Place plants in a greenhouse or growth chamber under optimal growing conditions. Observe the plants at 3, 7, and 14 days after treatment (DAT).

  • Data Collection:

    • Visual Assessment: Rate each plant for signs of phytotoxicity using a 0-5 scale:

      • 0 = No visible injury.

      • 1 = Slight leaf discoloration or chlorosis (<10% of foliage affected).

      • 2 = Moderate chlorosis, some leaf spotting or marginal necrosis (11-25%).

      • 3 = Significant necrosis and/or leaf distortion (26-50%).

      • 4 = Severe necrosis, leaf drop, stunting (>50%).

      • 5 = Plant death.

    • Quantitative Measurements: Measure plant height, stem diameter, and leaf chlorophyll content (SPAD reading).

  • Data Analysis: Use analysis of variance (ANOVA) to compare the means of the quantitative measurements between treatment groups.

Phytotoxicity_Workflow A Prepare Healthy Vegetable Plants B Create Treatment Groups (Control, 1x, 2x, 4x Rates) A->B C Apply Treatments (Spray to Runoff) B->C D Maintain in Optimal Growth Conditions C->D E Assess at 3, 7, 14 Days After Treatment D->E F Collect Data: - Visual Injury Score - Plant Height - Chlorophyll Content E->F G Analyze Data (ANOVA) F->G

Fig 3: Workflow for phytotoxicity assessment.
Protocol 3: Residue Analysis in Vegetable Matrix

This protocol outlines a method for determining the residue of this compound in a vegetable matrix (e.g., tomato fruit, cucumber) using High-Performance Liquid Chromatography (HPLC). This method is adapted from a protocol for the related compound, fenobucarb.

Materials:

  • HPLC system with a PDA or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Homogenizer/blender.

  • Centrifuge.

  • Solid Phase Extraction (SPE) cartridges (if cleanup is needed).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard.

  • Vegetable samples (treated and untreated controls).

Methodology:

  • Sample Preparation (Extraction):

    • Weigh 10-15 g of a homogenized vegetable sample into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Homogenize at high speed for 2-3 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (the acetonitrile extract).

  • Sample Cleanup (Optional but Recommended):

    • If the matrix is complex (e.g., leafy greens), a cleanup step using d-SPE (dispersive solid-phase extraction) with PSA (primary secondary amine) and MgSO₄ may be necessary to remove interferences.

  • HPLC Analysis:

    • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (e.g., 50:50, v/v) is a good starting point. The ratio should be optimized for this compound.

    • Flow Rate: 1.0 - 1.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 20 µL.

    • Detection: Set the PDA/UV detector to the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard at several concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

    • Inject the prepared sample extracts into the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

    • Calculate the final residue in mg/kg of the original sample weight.

    • Validate the method by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery percentage by spiking untreated samples with known amounts of the standard.

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Homogenize Vegetable Sample B Extract with Acetonitrile A->B C Centrifuge and Collect Supernatant B->C D Perform d-SPE Cleanup (Optional) C->D E Inject Sample Extract into HPLC-C18 System D->E F Elute with ACN:H₂O Mobile Phase E->F G Detect with PDA/UV Detector F->G I Compare Sample Peak Area to Calibration Curve G->I H Generate Calibration Curve with Standards H->I J Calculate Residue (mg/kg) I->J

Fig 4: General workflow for this compound residue analysis.

References

Troubleshooting & Optimization

Fenothiocarb Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of fenothiocarb in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound, a thiocarbamate insecticide, primarily degrades in aqueous environments through three main pathways: photolysis, hydrolysis, and microbial degradation. The rate and extent of degradation through each pathway are influenced by environmental factors such as pH, temperature, light intensity, and the presence of microorganisms.

Q2: What are the expected degradation products of this compound?

Based on studies of this compound and structurally similar thiocarbamates like thiobencarb and the carbamate fenobucarb, the expected degradation products include:

  • Photolysis: this compound sulfoxide, S-4-chlorobenzyl acetyl(ethyl)thiocarbamate, and S-benzyl diethylthiocarbamate have been identified as photodegradation by-products of the related compound thiobencarb under UVC irradiation.

  • Hydrolysis: While this compound is relatively stable, hydrolysis, particularly under acidic conditions, can lead to the cleavage of the carbamate bond.

  • Microbial Degradation: The primary microbial degradation product is expected to be 2-sec-butylphenol, resulting from the hydrolysis of the carbamate linkage by microbial enzymes. This is based on the identified intermediate in the biodegradation of the related carbamate, fenobucarb.

Troubleshooting Guides

Problem 1: Inconsistent or slow degradation of this compound in my photolysis experiment.

  • Possible Cause 1: Inappropriate Light Source. The wavelength and intensity of the light source are critical for photolysis. This compound may require specific UV wavelengths for efficient degradation.

    • Troubleshooting Tip: Ensure your light source emits in the UV range. A study on the related compound thiobencarb used a UVC lamp (λ=254 nm) which resulted in a half-life of 4.95 hours. Compare the degradation rates using different UV lamps (UVA, UVB, UVC) to find the optimal wavelength.

  • Possible Cause 2: Matrix Effects. Components in your aqueous solution (e.g., dissolved organic matter, ions) can act as photosensitizers or quenchers, affecting the degradation rate.

    • Troubleshooting Tip: Conduct experiments in purified water (e.g., Milli-Q) as a control. If degradation is still slow, consider adding photosensitizers like hydrogen peroxide, though this will shift the degradation pathway to indirect photolysis.

Problem 2: No significant degradation observed in my hydrolysis experiment.

  • Possible Cause 1: Neutral pH. Thiocarbamates are generally more stable at neutral pH.

    • Troubleshooting Tip: Vary the pH of your aqueous solution. Studies on this compound degradation using contact glow discharge electrolysis showed enhanced degradation at pH 3[1]. Investigate a range of acidic and alkaline pH values to determine the optimal conditions for hydrolysis.

  • Possible Cause 2: Low Temperature. Hydrolysis rates are temperature-dependent.

    • Troubleshooting Tip: Increase the temperature of your reaction. Conduct experiments at a range of controlled temperatures (e.g., 25°C, 40°C, 60°C) to determine the effect of temperature on the hydrolysis rate and to calculate the activation energy of the reaction.

Problem 3: Difficulty in isolating and identifying this compound-degrading microorganisms.

  • Possible Cause 1: Inappropriate Enrichment Culture Conditions. The specific microorganisms capable of degrading this compound may require particular nutrients or environmental conditions to thrive.

    • Troubleshooting Tip: Use a mineral salt medium with this compound as the sole carbon source for enrichment. Based on studies with the related compound fenobucarb, bacteria from the genera Sphingobium and Novosphingobium are potential candidates. Consider isolating bacteria from soil with a history of pesticide application.

  • Possible Cause 2: Loss of Degradative Plasmids. The genes responsible for the degradation of carbamates can be located on plasmids, which can be lost during subculturing.

    • Troubleshooting Tip: Minimize the number of transfers in non-selective media. Periodically check for the presence of plasmids in your isolated strains and correlate this with their degradation ability.

Data Presentation

Table 1: Photodegradation of Thiobencarb (a related Thiocarbamate) in Aqueous Solution

ParameterValueConditionsReference
Light SourceUVC Lampλ = 254 nm
Half-life (t1/2)4.95 hoursIn methanol, exposed to UVC light
Degradation ProductsThiobencarb sulfoxide, S-4-chlorobenzyl acetyl(ethyl)thiocarbamate, S-benzyl diethylthiocarbamateGC/MS analysis after 144 hours of exposure

Table 2: Microbial Degradation of Fenobucarb (a related Carbamate)

Microorganism GeneraIdentified IntermediateKey Finding
Sphingobium, Novosphingobium2-sec-butylphenolDegradative genes located on plasmids.
Bacillus thuringiensis, Bacillus luciferensisNot specifiedCapable of utilizing fenobucarb as a sole carbon and energy source.

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by HPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and target analytes.

  • Sample Preparation:

    • Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.

    • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 cartridge is a common choice for pesticides. Elute with a suitable organic solvent like acetonitrile or methanol.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion and product ions for this compound and its expected degradation products by infusing standard solutions into the mass spectrometer.

      • This compound (example): [M+H]+ → fragment ions

      • 2-sec-butylphenol (example): [M+H]+ → fragment ions

    • Optimize collision energy and other MS parameters for each transition.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound and its available degradation products.

    • Use an internal standard for improved accuracy and precision.

Mandatory Visualization

Fenothiocarb_Degradation_Pathways cluster_photolysis Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation cluster_microbial Microbial Degradation Fenothiocarb_P This compound Product_P1 This compound Sulfoxide Fenothiocarb_P->Product_P1 Oxidation Product_P2 S-4-chlorobenzyl acetyl(ethyl)thiocarbamate Fenothiocarb_P->Product_P2 Product_P3 S-benzyl diethylthiocarbamate Fenothiocarb_P->Product_P3 Fenothiocarb_H This compound Product_H1 2-sec-butylphenol Fenothiocarb_H->Product_H1 Cleavage Product_H2 Diethylthiocarbamic acid Fenothiocarb_H->Product_H2 Cleavage Fenothiocarb_M This compound Product_M1 2-sec-butylphenol Fenothiocarb_M->Product_M1 Hydrolysis by Carbamate Hydrolase Product_M2 Further Metabolites Product_M1->Product_M2 Experimental_Workflow cluster_degradation Degradation Experiment cluster_analysis Sample Analysis start Aqueous Solution of this compound photolysis Photolysis (UV Lamp) start->photolysis hydrolysis Hydrolysis (pH/Temp Control) start->hydrolysis microbial Microbial Degradation (Inoculum) start->microbial sampling Time-point Sampling photolysis->sampling hydrolysis->sampling microbial->sampling preparation Sample Preparation (Filtration, SPE) sampling->preparation analysis HPLC-MS/MS Analysis preparation->analysis data Data Processing (Kinetics, Product ID) analysis->data

References

Technical Support Center: Photodegradation of Fenothiocarb under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the photodegradation of Fenothiocarb under UV irradiation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process, providing practical solutions and guidance.

Question/Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation of this compound is observed. 1. Inappropriate UV wavelength or intensity: The lamp's emission spectrum may not overlap with this compound's absorption spectrum. The lamp intensity might be too low. 2. Solvent effects: The solvent used may quench the excited state of this compound or absorb a significant portion of the UV light. 3. Incorrect concentration: The initial concentration of this compound might be too high, leading to inner filter effects where the solution absorbs most of the light at the surface.1. Verify lamp specifications: Use a low-pressure mercury lamp, which typically emits at 254 nm, a wavelength effective for the degradation of many organic pollutants.[1][2] Ensure the lamp is functioning correctly and its output is stable. 2. Choose an appropriate solvent: Use a transparent solvent in the UV region of interest, such as ultrapure water or acetonitrile. Avoid solvents that may act as photosensitizers or quenchers unless that is a specific parameter of the study. 3. Optimize concentration: Prepare a dilute solution of this compound (e.g., in the range of 1-20 mg/L) to ensure uniform light penetration.[3]
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in lamp intensity: The output of the UV lamp may vary over time due to aging or power supply instability. 2. Temperature variations: Photodegradation rates can be temperature-dependent. 3. Inconsistent sample positioning: The distance and angle of the sample relative to the UV source must be constant. 4. Changes in mobile phase composition during HPLC analysis: Inconsistent mobile phase preparation or pump performance can lead to retention time shifts and inaccurate quantification.[4]1. Warm up the lamp: Allow the UV lamp to warm up and stabilize for at least 30 minutes before starting the experiment. Monitor the lamp's output if a radiometer is available. 2. Control the temperature: Use a temperature-controlled reactor or a water bath to maintain a constant temperature throughout the experiment. 3. Use a fixed sample holder: Ensure that the reaction vessel is placed in the same position for each experiment. 4. Ensure proper HPLC equilibration: Prepare fresh mobile phase daily, degas it thoroughly, and allow the HPLC system to equilibrate until a stable baseline is achieved.
Appearance of unexpected peaks in HPLC chromatograms. 1. Formation of photodegradation byproducts: These are expected as the parent compound degrades. 2. Sample contamination: Contaminants may be introduced from solvents, glassware, or the sample itself. 3. Mobile phase contamination: Microbial growth or degradation of mobile phase components can introduce extraneous peaks.1. Identify byproducts: Use LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures. 2. Run blanks: Analyze a solvent blank and a "dark" control (a sample not exposed to UV light) to check for contamination. Use high-purity solvents and thoroughly clean all glassware. 3. Use fresh mobile phase: Prepare mobile phase daily and filter it. Prevent microbial growth by adding a small percentage of organic solvent (e.g., acetonitrile) to aqueous mobile phases.
High backpressure in the HPLC system. 1. Column frit blockage: Particulate matter from the sample or precipitation of the compound can clog the column inlet frit. 2. Column contamination: Strongly adsorbed compounds from the sample matrix can build up on the column. 3. Precipitation of buffer salts: Using incompatible mobile phases or high concentrations of buffer can lead to precipitation.1. Filter samples: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 2. Use a guard column: A guard column will protect the analytical column from contaminants and is more economical to replace. 3. Flush the system: Regularly flush the column with a strong solvent to remove contaminants. Ensure buffer salts are soluble in the mobile phase mixture.

Quantitative Data Summary

The following tables summarize quantitative data related to the degradation of this compound and other relevant pesticides. Note that direct photolysis data for this compound is limited; the provided data is from a study using contact glow discharge electrolysis (CGDE), which involves hydroxyl radicals generated by UV.

Table 1: Degradation of this compound using Contact Glow Discharge Electrolysis (CGDE)

Parameter Condition Degradation Rate (%) Kinetics Reference
Initial DegradationAqueous Solution57.8First-order
pH Effect (Citric Acid)pH 3.077.14First-order
pH Effect (HCl)pH 3.0100First-order
Inhibitor EffectPresence of MethanolReduced degradationFirst-order

This data is from a CGDE study, where degradation is enhanced by hydroxyl radicals. Direct photolysis rates may differ.

Table 2: Half-lives of a Related Thiocarbamate Herbicide (Thiobencarb) under UVC Irradiation

Compound UV Source Half-life (t½) Reference
ThiobencarbUVC (254 nm)4.95 hours

Experimental Protocols

This section provides a detailed methodology for a typical photodegradation experiment of this compound in an aqueous solution.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like acetonitrile or methanol, as this compound has low water solubility. Store this solution in the dark at 4°C.

  • Working Solution: Prepare the aqueous working solution (e.g., 5 mg/L) by spiking the appropriate volume of the stock solution into ultrapure water. The final concentration of the organic solvent should be kept minimal (e.g., <1%) to avoid significant solvent effects.

Photoreactor Setup
  • A typical lab-scale photoreactor consists of a cylindrical vessel made of quartz or borosilicate glass to allow UV light penetration.

  • Place a low-pressure mercury vapor lamp (emitting primarily at 254 nm) at the center of the reactor or externally, ensuring consistent irradiation of the sample.

  • The system should be equipped with a magnetic stirrer to ensure the homogeneity of the solution during the experiment.

  • To control the temperature, the reactor can be placed in a water bath or have a cooling jacket.

Irradiation Procedure
  • Fill the photoreactor with a known volume of the this compound working solution.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Allow the UV lamp to warm up for at least 30 minutes to ensure a stable light output.

  • Before turning on the UV lamp, take an initial sample (t=0). This will serve as the baseline concentration.

  • Start the irradiation. At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

  • Immediately transfer the collected samples into amber vials and store them in the dark at 4°C to quench any further photochemical reactions until analysis.

  • Dark Control: Run a parallel experiment under the same conditions but without UV irradiation (e.g., by wrapping the reactor in aluminum foil) to assess any degradation due to other factors like hydrolysis.

Analytical Method: HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for quantifying the concentration of this compound.

  • Column: A C18 reversed-phase column is commonly used for the analysis of carbamate pesticides.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in isocratic or gradient mode. The exact ratio should be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the experimental samples is determined by comparing their peak areas to the calibration curve.

Identification of Byproducts: LC-MS/MS
  • For the identification of photodegradation byproducts, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.

  • Samples from the photodegradation experiment are injected into the LC-MS/MS system.

  • The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ion and its fragments, which allows for the structural elucidation of the byproducts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Aqueous Working Solution stock->working reactor Setup Photoreactor (UV Lamp, Stirrer) working->reactor dark_control Prepare Dark Control working->dark_control irradiate Irradiate Sample with UV Light reactor->irradiate sampling Collect Samples at Time Intervals irradiate->sampling hplc Quantify this compound (HPLC-UV) sampling->hplc lcms Identify Byproducts (LC-MS/MS) sampling->lcms data Analyze Data (Kinetics, Pathway) hplc->data lcms->data

Caption: Workflow for this compound photodegradation experiment.

Proposed Photodegradation Pathway of this compound

Disclaimer: This is a putative pathway based on the degradation of similar thiocarbamate pesticides, such as Thiobencarb. Experimental verification is required.

degradation_pathway cluster_products Potential Byproducts This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation (+OH•) dechlorinated Dechlorinated this compound This compound->dechlorinated Reductive Dechlorination hydroxylated Hydroxylated Phenyl Ring This compound->hydroxylated Hydroxylation (+OH•) cleavage Carbamate Ester Cleavage Products This compound->cleavage Hydrolysis/Photolysis

Caption: Proposed degradation pathways for this compound.

References

Overcoming matrix effects in Fenothiocarb residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of fenothiocarb residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement or, more commonly, signal suppression.[1][2][3] In this compound residue analysis, matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. The complexity of the sample matrix, such as in fruits, vegetables, and fatty foods, is a primary contributor to these effects in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis.[1][2]

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors during sample preparation and analysis. Key areas to investigate include:

  • Incomplete Extraction: Ensure the sample is thoroughly homogenized. For dry samples like cereals or dried herbs, pre-wetting the sample with water is crucial for efficient extraction with acetonitrile.

  • Analyte Degradation: this compound, a thiocarbamate, may be susceptible to degradation under certain pH and temperature conditions. Ensure that the extraction and cleanup steps are performed under controlled conditions.

  • Suboptimal d-SPE Cleanup: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Using an inappropriate sorbent or an excessive amount can lead to the loss of this compound. For matrices with high fat content, sorbents like C18 or Z-Sep® are often used. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but it may also retain planar pesticides. A careful evaluation of different sorbents is recommended.

  • Strong Matrix Suppression: If the issue persists after optimizing sample preparation, significant signal suppression in the analytical instrument might be the cause. In this case, using matrix-matched standards for calibration is a highly effective strategy to compensate for this effect.

Q3: My calibration curve for this compound shows poor linearity when using solvent-based standards. How can I improve this?

A3: Poor linearity with solvent-based standards is a strong indicator of matrix effects. To address this, the use of matrix-matched calibration is highly recommended. This involves preparing your calibration standards in a blank matrix extract that is free of this compound but has a similar composition to your samples. This approach helps to compensate for signal suppression or enhancement caused by the matrix, leading to a more accurate and linear calibration curve.

Q4: Which d-SPE sorbent should I use for cleaning up my this compound extract?

A4: The choice of d-SPE sorbent depends on the sample matrix:

  • General Fruits and Vegetables: A combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences is a good starting point.

  • High Pigment Matrices (e.g., spinach, berries): Graphitized Carbon Black (GCB) can be added to the d-SPE mixture to remove pigments. However, use GCB with caution as it can retain planar molecules.

  • Fatty Matrices (e.g., avocado, nuts, oilseeds): Zirconium-based sorbents like Z-Sep® or Enhanced Matrix Removal-Lipid (EMR-Lipid) are specifically designed to remove lipids and have shown good performance in complex fatty matrices. A freezing step to precipitate lipids before d-SPE can also be effective.

It is always advisable to test a few different sorbent combinations to find the optimal cleanup for your specific sample type and analytical method.

Q5: What are the typical instrument parameters for this compound analysis by LC-MS/MS and GC-MS/MS?

A5: Specific parameters should be optimized in your laboratory. However, here are some general starting points:

  • LC-MS/MS:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Precursor Ion: For this compound (C13H19NO2S, MW: 253.36), the protonated molecule [M+H]+ at m/z 254.12 is a primary precursor ion.

    • Fragment Ions: Common fragment ions can be determined by performing product ion scans. Refer to validation reports or internal studies for specific transitions.

  • GC-MS/MS:

    • Ionization: Electron Ionization (EI) is standard.

    • MS/MS Transitions: Specific precursor and product ions need to be determined. A validation report for this compound in cereals identified several fragment ions, including m/z 72.04439, 94.04132, and 160.0791.

Troubleshooting Guides

Issue 1: Peak Tailing or Broadening in GC-MS Analysis
  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column can interact with this compound, leading to poor peak shape. This is a common issue when analyzing complex matrices.

  • Troubleshooting Steps:

    • Liner Deactivation: Use a deactivated inlet liner. If peak shape degrades over a sequence of injections, the liner may be contaminated. Replace the liner.

    • Column Maintenance: Clip a small portion (e.g., 10-20 cm) from the front of the analytical column to remove the contaminated section.

    • Analyte Protectants: The use of analyte protectants in the final extract can help to mask active sites in the GC system and improve the peak shape of susceptible compounds.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Possible Cause: Inconsistent sample homogenization or variations in the manual shaking step of the QuEChERS procedure can lead to variable extraction efficiency.

  • Troubleshooting Steps:

    • Standardize Homogenization: Use a high-speed homogenizer to ensure a consistent and uniform sample matrix before extraction. For some soft produce, homogenization can even be performed directly in the extraction tube.

    • Automate Shaking: If possible, use a mechanical shaker for the extraction and d-SPE steps to ensure consistent mixing time and intensity.

    • Internal Standards: Incorporate an appropriate internal standard early in the sample preparation process to correct for variations in extraction and cleanup.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Fruits and Vegetables

This protocol is a general guideline and should be optimized for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add a calculated amount of water to reach approximately 80% water content.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and other sorbents as needed based on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant for analysis. For LC-MS/MS, it may be necessary to dilute the extract with water or mobile phase. For GC-MS/MS, the extract may be analyzed directly or after solvent exchange.

Data Presentation

Table 1: Recovery of this compound in Cereals using QuEChERS and GC-QTOF Analysis

MatrixSpiking Level (mg/kg)Number of SamplesDetections (%)
Cereals0.125100%

Data adapted from a screening validation report for this compound in cereals. The QuEChERS method without a cleanup step was used.

Table 2: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in a High-Fat Matrix (Rapeseeds)

d-SPE SorbentPesticides with Recovery 70-120%Pesticides with Recovery 30-70%
EMR-Lipid10370
Z-Sep+Lower than EMR-LipidLower than EMR-Lipid
Z-SepLower than EMR-LipidLower than EMR-Lipid
PSA/C18Lower than EMR-LipidLower than EMR-Lipid

This table summarizes the performance of different sorbents for a multi-residue analysis in a fatty matrix, highlighting that EMR-Lipid provided the best overall recoveries. While this data is not specific to this compound, it provides a valuable guide for selecting sorbents for fatty matrices.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 3. d-SPE Cleanup (PSA, C18, GCB, or Z-Sep) extraction->cleanup lcms LC-MS/MS cleanup->lcms Dilution gcms GC-MS/MS cleanup->gcms Solvent Exchange (optional) quantification 4. Quantification (Matrix-Matched Calibration) lcms->quantification gcms->quantification

Caption: Workflow for this compound Residue Analysis.

troubleshooting_logic start Poor Analytical Result (Low Recovery, Poor Linearity) check_extraction Is sample extraction complete? start->check_extraction check_cleanup Is d-SPE cleanup optimized? check_extraction->check_cleanup Yes solution_homogenization Improve Homogenization (Pre-wet dry samples) check_extraction->solution_homogenization No check_matrix_effects Are matrix effects significant? check_cleanup->check_matrix_effects Yes solution_cleanup Test different d-SPE sorbents (e.g., Z-Sep for fats, GCB for pigments) check_cleanup->solution_cleanup No solution_calibration Use Matrix-Matched Calibration check_matrix_effects->solution_calibration Yes solution_instrument Instrument Maintenance (Clean liner, clip column) check_matrix_effects->solution_instrument No

References

Fenothiocarb Stock Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Fenothiocarb stock solutions. Find answers to frequently asked questions and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in various organic solvents. For optimal stability and compatibility with analytical methods, high-purity acetonitrile or methanol are recommended. Commercial this compound solutions are commonly prepared in these solvents.[1][2] Other solvents in which this compound is soluble include acetone, ethanol, cyclohexanone, and xylene.[3] However, it is practically insoluble in water.[3]

Q2: My this compound stock solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur due to several factors:

  • Low Temperature: If the solution has been stored at very low temperatures (e.g., -20°C), the solubility of this compound may decrease, leading to precipitation. Gently warm the solution to room temperature and vortex to redissolve the compound.

  • Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of this compound beyond its solubility limit. Ensure vials are tightly sealed. It is good practice to monitor for solvent loss by weighing the vials during long-term storage.[4]

  • Contamination: Contamination with water or other impurities can reduce solubility. Use high-purity, anhydrous solvents and clean labware.

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. While one study noted stability for one month at 40°C, long-term storage at elevated temperatures is not recommended.

  • Light: Protect the solution from light. This compound is known to be slightly unstable and can undergo photodegradation when exposed to sunlight. Use amber glass vials or wrap clear vials in aluminum foil.

  • Container: Store in tightly sealed, inert glass containers to prevent solvent evaporation and contamination.

Q4: What are the main degradation pathways for this compound in solution?

A4: The primary degradation pathways for this compound are photodegradation and, to a lesser extent, hydrolysis under alkaline conditions.

  • Photodegradation: Exposure to sunlight can cause this compound to degrade. The primary photochemical reaction is the oxidation of the sulfur atom, forming this compound sulfoxide. The half-life (DT₅₀) on a silica gel plate exposed to sunlight was found to be approximately 45 hours.

  • Hydrolysis: this compound is generally stable to hydrolysis in neutral and acidic conditions (pH 5-9) for at least five days at 40°C. However, like many carbamates, it may become less stable in strongly alkaline (basic) solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of stock solution due to improper storage.1. Prepare a fresh stock solution using a high-purity solvent (e.g., acetonitrile or methanol).2. Store the new solution protected from light at 2-8°C in a tightly sealed amber vial.3. Aliquot the stock solution into smaller volumes for daily use to avoid repeated warming/cooling cycles and contamination of the main stock.
Precipitate forms after dilution in aqueous buffer This compound is insoluble in water. Adding a concentrated organic stock solution to an aqueous buffer can cause it to precipitate.1. Minimize the percentage of organic solvent in the final aqueous solution. 2. Try adding the aqueous buffer to the this compound stock solution slowly while vortexing, rather than the other way around.3. If solubility issues persist, consider using a co-solvent or a different buffer system, but validate for compatibility with your experimental setup.
Loss of potency over time Slow degradation due to exposure to light or non-optimal pH.1. Confirm that solutions are stored in the dark.2. If working with buffered solutions, ensure the pH is neutral or slightly acidic. Avoid highly alkaline conditions.3. For critical experiments, use a freshly prepared working solution diluted from a properly stored stock.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound (solid, high purity)

  • Acetonitrile (HPLC grade, anhydrous)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass storage vials with PTFE-lined caps

  • Pipettes and vortex mixer

Procedure:

  • Accurately weigh 10 mg of solid this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of acetonitrile to the flask.

  • Cap the flask and vortex or sonicate until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask until the meniscus reaches the 10 mL calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Transfer the solution to amber glass vials, seal tightly, and label clearly with the compound name, concentration, solvent, and preparation date.

  • Store the vials at 2-8°C, protected from light.

Protocol 2: Stability Testing of this compound Stock Solution

Objective: To evaluate the stability of a this compound stock solution over time under specific storage conditions.

Procedure:

  • Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in acetonitrile) as described in Protocol 1.

  • Immediately after preparation (Time 0), dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) and prepare a sample for analysis (e.g., 0.1 µg/mL).

  • Analyze the initial sample using a validated analytical method (e.g., LC-MS/MS or GC-MS/MS) to determine the initial concentration (C₀).

  • Store the remaining stock solution under the desired conditions (e.g., 4°C in the dark).

  • At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot of the stored stock solution.

  • Prepare and analyze a sample from the stored solution in the same manner as the initial sample to determine its concentration (Cₜ).

  • Prepare a fresh reference stock solution and analyze it alongside the stored sample to account for instrument variability.

  • Calculate the percentage of this compound remaining at each time point: (Cₜ / C₀) * 100.

  • The solution is considered stable if the concentration remains within an acceptable range (e.g., 90-110%) of the initial concentration.

Visualizations

Diagram 1: Putative Signaling Pathway of this compound

As a carbamate pesticide, this compound is presumed to act as an inhibitor of the enzyme Acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death in susceptible pests.

Caption: Putative mechanism of this compound via Acetylcholinesterase (AChE) inhibition.

Diagram 2: Experimental Workflow for Stability Assessment

This diagram outlines the key steps for conducting a stability study of a this compound stock solution, from preparation to final data analysis.

Stability_Workflow Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) T0_Sample 2. Prepare & Analyze Time 0 Sample (C₀) Prep->T0_Sample Store 3. Store Solution (e.g., 4°C, Dark) Prep->Store Compare 7. Compare Cₜ vs C₀ (Normalized to Reference) T0_Sample->Compare Time_Interval 4. Wait for Time Interval (t) Store->Time_Interval Tx_Sample 5. Prepare & Analyze Stored Sample (Cₜ) Time_Interval->Tx_Sample  Time = t₁, t₂, t₃... Tx_Sample->Compare Fresh_Ref 6. Prepare & Analyze Fresh Reference Fresh_Ref->Compare Decision 8. Assess Stability (e.g., >90% Remaining?) Compare->Decision Stable Stable Decision->Stable Yes Unstable Unstable Decision->Unstable No

Caption: A logical workflow for evaluating the long-term stability of chemical stock solutions.

References

Troubleshooting poor recovery of Fenothiocarb during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of Fenothiocarb during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing extraction methods. This compound is a thiocarbamate acaricide. Key properties include its moderate aqueous solubility and good solubility in various organic solvents. It is relatively stable to heat and acid but can be unstable in the presence of light and alkaline conditions.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₂S[1][2]
Molecular Weight253.36 g/mol [1][2]
Melting Point40-41°C[1]
Boiling Point155°C at 2.67 Pa
Water SolubilityInsoluble
Solubility in Organic SolventsSoluble in acetone, methanol, ethanol, cyclohexanone, and xylene
StabilityStable to heat and acid; slightly unstable to light and alkali.

Q2: What are the common reasons for poor recovery of this compound during solid-phase extraction (SPE)?

A2: Poor recovery of this compound during SPE can stem from several factors. These include improper conditioning of the SPE cartridge, breakthrough of the analyte during sample loading or washing steps, incomplete elution of the analyte, or degradation of this compound during the extraction process. It is also important to consider matrix effects, where co-extracted compounds from the sample interfere with the analysis.

Q3: How can I minimize matrix effects when analyzing this compound?

A3: Matrix effects can significantly impact the accuracy of your results by either enhancing or suppressing the analytical signal. To minimize these effects, consider the following strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.

  • Sample Cleanup: Employ a robust cleanup step after extraction to remove interfering co-extractives. For this compound, a combination of C18 and Primary Secondary Amine (PSA) sorbents in dispersive SPE (dSPE) has been shown to be effective for vegetable matrices.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal. However, ensure that the dilution does not bring the analyte concentration below the limit of quantification.

  • Isotope-Labeled Internal Standards: Using an isotope-labeled internal standard that is chemically similar to this compound can help to correct for matrix effects during analysis.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Vegetable Samples using QuEChERS

Question: I am using a QuEChERS method to extract this compound from vegetable samples, but my recoveries are consistently low. What could be the problem?

Answer: Low recoveries in a QuEChERS extraction of this compound can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the issue.

G start Low this compound Recovery in QuEChERS check_homogenization Is the sample adequately homogenized? start->check_homogenization check_acetonitrile Is the acetonitrile of high purity and correct volume? check_homogenization->check_acetonitrile Yes solution_homogenization Improve homogenization to ensure representative sampling. check_homogenization->solution_homogenization No check_salts Are the QuEChERS salts added correctly and shaken vigorously? check_acetonitrile->check_salts Yes solution_acetonitrile Use high-purity acetonitrile and ensure accurate volume addition. check_acetonitrile->solution_acetonitrile No check_ph Is the pH of the extract within the optimal range (acidic to neutral)? check_salts->check_ph Yes solution_salts Ensure proper addition of salts and vigorous shaking for phase separation. check_salts->solution_salts No check_dspe_sorbent Is the dSPE cleanup sorbent appropriate for the matrix? check_ph->check_dspe_sorbent Yes solution_ph Use the acetate-buffered QuEChERS method to maintain an acidic pH. check_ph->solution_ph No check_elution Is the final extract volume accurate and the solvent appropriate? check_dspe_sorbent->check_elution Yes solution_dspe_sorbent For pigmented vegetables, use C18 and PSA. For fatty matrices, consider adding a sorbent like GCB. check_dspe_sorbent->solution_dspe_sorbent No solution_elution Carefully control the final extract volume and ensure analyte is soluble in the final solvent. check_elution->solution_elution No

Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.

Issue 2: Poor Recovery of this compound from Water Samples using SPE

Question: My SPE method for this compound in water is giving poor and inconsistent recoveries. How can I improve this?

Answer: Achieving good recovery of this compound from water samples using SPE requires careful optimization of each step. Here is a guide to troubleshoot common issues.

G start Poor this compound Recovery in Water SPE check_conditioning Was the C18 cartridge properly conditioned and not allowed to dry? start->check_conditioning check_loading_ph Was the water sample pH adjusted to be slightly acidic? check_conditioning->check_loading_ph Yes solution_conditioning Condition with methanol followed by water. Do not let the sorbent dry. check_conditioning->solution_conditioning No check_loading_flow Was the sample loaded at a slow and consistent flow rate? check_loading_ph->check_loading_flow Yes solution_loading_ph Adjust sample pH to ~6 to ensure This compound is in a neutral form. check_loading_ph->solution_loading_ph No check_washing Was an appropriate wash solvent used to remove interferences without eluting this compound? check_loading_flow->check_washing Yes solution_loading_flow Use a flow rate of 1-2 mL/min to allow for sufficient interaction. check_loading_flow->solution_loading_flow No check_elution_solvent Is the elution solvent strong enough to desorb this compound from the sorbent? check_washing->check_elution_solvent Yes solution_washing Use a weak organic/aqueous mixture (e.g., 5% methanol in water) to wash. check_washing->solution_washing No check_elution_volume Is the elution volume sufficient to ensure complete recovery? check_elution_solvent->check_elution_volume Yes solution_elution_solvent Use a solvent like acetonitrile or ethyl acetate for elution. check_elution_solvent->solution_elution_solvent No solution_elution_volume Use a sufficient volume (e.g., 2 x 5 mL) and allow for soak time. check_elution_volume->solution_elution_volume No

Caption: Troubleshooting guide for this compound SPE from water.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Vegetables

This protocol is a modified version of the AOAC Official Method 2007.01, optimized for the extraction of thiocarbamate pesticides like this compound from vegetable matrices.

1. Sample Preparation:

  • Homogenize 10-15 g of the vegetable sample. For samples with low water content, add an appropriate amount of water to achieve a total water volume of about 10 mL.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the acetate-buffered method).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and PSA (e.g., 150 mg MgSO₄ and 50 mg PSA per mL of extract). For pigmented vegetables, the addition of C18 can be beneficial.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis by GC or LC.

  • If necessary, evaporate the solvent and reconstitute in a solvent compatible with your analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol provides a general procedure for the extraction of this compound from water samples using C18 SPE cartridges.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

2. Sample Loading:

  • Adjust the pH of the water sample to approximately 6.

  • Load the water sample onto the cartridge at a flow rate of 1-2 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

4. Elution:

  • Elute the this compound from the cartridge with 2 x 5 mL of acetonitrile or ethyl acetate. Allow the solvent to soak the sorbent for a few minutes before completing the elution.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Ultrasound-Assisted Solvent Extraction of this compound from Soil

This method utilizes ultrasound to enhance the extraction efficiency of this compound from soil samples.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it to remove large debris.

2. Extraction:

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane).

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifuge the sample at ≥3000 x g for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with a fresh portion of the solvent.

3. Cleanup and Analysis:

  • Combine the supernatants and concentrate them.

  • The extract may require cleanup using SPE or another technique to remove interferences before analysis.

Note: The specific parameters for each protocol, such as solvent volumes and centrifugation times, may need to be optimized based on the specific matrix and analytical instrumentation used.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Fenothiocarb Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Fenothiocarb.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the HPLC analysis of this compound.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for this compound can be attributed to several factors related to the mobile phase and its interaction with the analyte and the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor, especially for ionizable compounds.[1][2] Although this compound is a neutral molecule, mobile phase pH can affect the silica support of the stationary phase. Residual silanol groups on the silica surface can interact with the analyte, leading to peak tailing.

    • Troubleshooting Steps:

      • Adjust pH: For reversed-phase columns, operating within a pH range of 2 to 8 is generally recommended to protect the column.[3] Try adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) to minimize silanol interactions.

      • Use a High-Purity Column: Employ a column with low silanol activity or an end-capped column.

  • Mobile Phase Composition: An inappropriate mobile phase composition can lead to poor peak shape.

    • Troubleshooting Steps:

      • Optimize Organic Solvent Ratio: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase affects the elution strength and peak shape. Systematically vary the percentage of the organic solvent to find the optimal composition.

      • Change Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if peak shape improves.

  • Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Troubleshooting Step: Whenever possible, dissolve and inject your this compound standard and sample in the initial mobile phase.

Question: My this compound peak has a long or variable retention time. What should I do?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. Several mobile phase-related factors can cause this issue.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time drift.

    • Troubleshooting Steps:

      • Ensure Accurate Composition: Prepare the mobile phase with precise measurements of each component.

      • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies and retention time variability.[3] Degas the mobile phase before use by sonication, sparging with helium, or using an in-line degasser.

  • Flow Rate Fluctuation: The pump's performance is crucial for reproducible retention times.

    • Troubleshooting Steps:

      • Check for Leaks: Inspect the system for any leaks, especially between the pump and the column.

      • Prime the Pump: Ensure the pump is properly primed and free of air bubbles.

  • Column Equilibration: Insufficient column equilibration with the mobile phase before injection can lead to drifting retention times.

    • Troubleshooting Step: Allow the mobile phase to run through the column for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved before injecting your sample.

Question: I am not getting adequate separation between this compound and other components in my sample. How can I improve the resolution?

Answer:

Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.

  • Mobile Phase Composition: The choice and ratio of organic solvents can significantly impact resolution.

    • Troubleshooting Steps:

      • Modify the Organic-to-Aqueous Ratio: A lower percentage of the organic solvent generally increases retention and can improve the separation of closely eluting peaks.

      • Solvent Selectivity: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution.

  • Gradient vs. Isocratic Elution: For complex samples, a gradient elution may be necessary.

    • Troubleshooting Step: If you are using an isocratic method (constant mobile phase composition), consider developing a gradient method where the mobile phase strength is increased over time. This can help to separate compounds with a wide range of polarities.

  • pH Adjustment: Modifying the mobile phase pH can change the ionization state of interfering compounds, thereby altering their retention and improving separation from this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A good starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of acetonitrile and water. Based on methods for similar carbamate pesticides, you can begin with an isocratic elution of acetonitrile:water (50:50, v/v) or a gradient elution.

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase for this compound analysis?

A2: Both acetonitrile and methanol are commonly used organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity. It is recommended to screen both solvents during method development to determine which provides the best separation for your specific sample matrix.

Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?

A3: While this compound itself is not ionizable, using a buffer is often beneficial for method robustness. A buffer helps to maintain a constant pH, which can prevent peak tailing due to the interaction of the analyte with free silanol groups on the stationary phase. A phosphate or acetate buffer at a concentration of 10-25 mM is typically sufficient.

Q4: How does the flow rate affect the separation of this compound?

A4: The flow rate of the mobile phase influences both the analysis time and the separation efficiency. A lower flow rate generally leads to better resolution but a longer run time. Conversely, a higher flow rate can shorten the analysis time but may compromise resolution. The optimal flow rate is a balance between these two factors. For a standard 4.6 mm I.D. column, a flow rate of 1.0 mL/min is a common starting point.

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature is a useful parameter for optimizing HPLC separations. Increasing the temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. It can also change the selectivity of the separation. It is advisable to use a column oven to maintain a constant and reproducible temperature.

Experimental Protocols

The following are suggested starting protocols for the HPLC analysis of this compound. These should be optimized for your specific application.

Protocol 1: Isocratic HPLC Method for this compound

This protocol is based on methods developed for similar carbamate pesticides and provides a simple starting point for analysis.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature 30 °C

Protocol 2: Gradient HPLC Method for this compound in Complex Matrices

This gradient method is suitable for samples containing multiple components with varying polarities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12-15 min: 20% B
Flow Rate 0.75 mL/min
Detection UV-DAD at 220 nm
Injection Volume 20 µL
Column Temperature 4 °C (Autosampler), 30 °C (Column)

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from a validated HPLC method for carbamate pesticides, which can be used as a benchmark for a this compound method.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L
Recovery (%) 85 - 115%
Precision (RSD %) < 2%

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Troubleshooting cluster_pump Pump Troubleshooting cluster_column Column Troubleshooting cluster_sample Sample Troubleshooting start Chromatographic Problem (e.g., Poor Peak Shape, Shifting Retention Time) check_mobile_phase Check Mobile Phase Preparation and Composition start->check_mobile_phase check_pump Check Pump and Flow Rate start->check_pump check_column Check Column Condition start->check_column check_sample Check Sample Preparation start->check_sample remake_mobile_phase Remake Mobile Phase Degas Properly check_mobile_phase->remake_mobile_phase Inconsistent Preparation adjust_composition Adjust pH or Organic:Aqueous Ratio check_mobile_phase->adjust_composition Suboptimal Separation prime_pump Prime Pump check_pump->prime_pump Air Bubbles check_leaks Check for Leaks check_pump->check_leaks Pressure Fluctuation equilibrate_column Equilibrate Column check_column->equilibrate_column Drifting Retention flush_column Flush or Replace Column check_column->flush_column High Backpressure or Poor Peaks check_solvent Check Injection Solvent check_sample->check_solvent Peak Distortion solution Problem Resolved remake_mobile_phase->solution adjust_composition->solution prime_pump->solution check_leaks->solution equilibrate_column->solution flush_column->solution check_solvent->solution

Caption: A workflow diagram for troubleshooting common HPLC issues.

Mobile_Phase_Optimization_Logic cluster_optimization Optimization Strategies start Start Method Development select_column Select C18 Column start->select_column initial_mobile_phase Initial Mobile Phase (e.g., ACN:Water 50:50) select_column->initial_mobile_phase run_initial Run Initial Isocratic Separation initial_mobile_phase->run_initial evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Retention, Resolution) run_initial->evaluate_chromatogram good_separation Acceptable Separation evaluate_chromatogram->good_separation Good optimize Optimize Mobile Phase evaluate_chromatogram->optimize Needs Improvement adjust_ratio Adjust Organic:Aqueous Ratio optimize->adjust_ratio change_solvent Change Organic Solvent (ACN <-> MeOH) optimize->change_solvent add_buffer Add/Adjust Buffer (pH) optimize->add_buffer try_gradient Implement Gradient Elution optimize->try_gradient adjust_ratio->run_initial change_solvent->run_initial add_buffer->run_initial try_gradient->run_initial

Caption: Logical flow for optimizing the HPLC mobile phase for this compound.

References

Technical Support Center: Fenothiocarb Metabolism in Soil Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolism of Fenothiocarb in soil microorganisms. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Disclaimer: Specific experimental data on the microbial metabolism of this compound is limited in publicly available literature. Therefore, some information provided is based on studies of structurally related thiocarbamate herbicides, such as Thiobencarb and EPTC. It is crucial to validate these assumptions through specific experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic pathway of this compound in soil microorganisms?

A1: Based on the metabolism of other thiocarbamate herbicides, the degradation of this compound in soil microorganisms is expected to proceed through two primary pathways:

  • Oxidation of the Sulfur Atom: The thioether group is susceptible to oxidation, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This is a common detoxification pathway observed for many thiocarbamates.[1][2]

  • Hydrolysis of the Carbamate Bond: The ester linkage in the carbamate group can be hydrolyzed by microbial enzymes, such as carbamate hydrolases. This would lead to the formation of N,N-dimethylcarbamic acid and 4-phenoxy-1-butanol. N,N-dimethylcarbamic acid is unstable and likely decomposes to dimethylamine and carbon dioxide.

Fenothiocarb_Metabolism This compound This compound (S-(4-phenoxybutyl) N,N-dimethylcarbamothioate) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products N,N-dimethylcarbamic acid + 4-phenoxy-1-butanol This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Decomposition Dimethylamine + CO2 Hydrolysis_Products->Decomposition Decomposition

Q2: Which microorganisms are likely to degrade this compound?

A2: While specific microorganisms capable of degrading this compound have not been extensively documented, bacteria and fungi known to degrade other thiocarbamate herbicides are good candidates for investigation. These include species from the following genera:

  • Bacteria: Rhodococcus, Pseudomonas, Bacillus, Sphingobium, and Novosphingobium.[1][3][4]

  • Fungi: Aspergillus, Fusarium, and Trichoderma.

Q3: What is the expected persistence of this compound in soil?

A3: The persistence of this compound in soil, often expressed as its half-life (DT50), will depend on various soil properties and environmental conditions. For related thiocarbamate herbicides like Thiobencarb, half-lives in soil can range from approximately 10 to over 40 days. Factors influencing persistence include soil type, organic matter content, moisture, temperature, and the composition of the microbial community. Generally, conditions that favor microbial activity (e.g., moderate moisture and temperature) will lead to faster degradation.

Troubleshooting Guides

Experimental Setup: Soil Incubation Studies

Q4: My this compound degradation is much slower than expected in my soil incubation experiment. What could be the issue?

A4: Several factors could contribute to slow degradation rates. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Suboptimal Environmental Conditions - Moisture: Ensure soil moisture is maintained at 50-70% of water holding capacity. Both overly dry and waterlogged conditions can inhibit microbial activity. - Temperature: Maintain a consistent temperature, typically between 20-30°C, as microbial activity is temperature-dependent. - Aeration: Ensure adequate aeration for aerobic degradation. If studying anaerobic degradation, ensure anaerobic conditions are strictly maintained.
Low Microbial Activity in Soil - Soil Source: The soil may have a low population of this compound-degrading microorganisms. Consider using soil with a history of pesticide application, which may harbor adapted microbial communities. - Acclimation: Pre-incubate the soil with a low concentration of this compound for a period to enrich for degrading microorganisms.
Adsorption to Soil Particles - this compound may be strongly adsorbed to soil organic matter or clay particles, making it less bioavailable for microbial degradation. Analyze both the soil and aqueous phases to determine the extent of sorption.
Incorrect Spiking Concentration - A very high concentration of this compound may be toxic to the soil microorganisms. Perform a dose-response experiment to determine the optimal concentration for degradation studies.

dot graph TD { A[Slow Degradation] --> B{Check Environmental Conditions}; B --> C[Moisture Optimal?]; B --> D[Temperature Optimal?]; B --> E[Aeration Adequate?]; A --> F{Check Microbial Activity}; F --> G[Soil History of Pesticide Use?]; F --> H[Consider Acclimation]; A --> I{Assess Bioavailability}; I --> J[Analyze Soil and Aqueous Phases]; A --> K{Verify Concentration}; K --> L[Perform Dose-Response Study]; } dot Caption: Troubleshooting workflow for slow this compound degradation.

Analytical Method: HPLC Analysis

Q5: I am observing peak tailing and ghost peaks in my HPLC chromatograms when analyzing this compound extracted from soil. How can I resolve this?

A5: Peak tailing and ghost peaks are common issues in HPLC analysis of soil extracts. Here’s a guide to troubleshoot these problems:

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Interactions: Interaction of this compound with active sites (e.g., residual silanols) on the HPLC column. - Column Overload: Injecting too high a concentration of the analyte. - Poor Column Condition: Degradation of the column packing material.- Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites. - Lower pH: Acidify the mobile phase to suppress the ionization of silanol groups. - Reduce Injection Volume/Concentration: Dilute the sample extract. - Column Wash/Replacement: Wash the column with a strong solvent or replace it if it's old or has been used extensively.
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing or seals. - Carryover from Previous Injections: Residual sample remaining in the injector or column. - Late Eluting Compounds: Compounds from the soil matrix that have very long retention times.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepare the mobile phase. - System Flush: Flush the entire HPLC system, including the injector and detector, with a strong solvent. - Injector Wash: Implement a robust needle wash program in your autosampler method. - Gradient Elution with Hold: Use a gradient method that includes a high-organic wash at the end, followed by a re-equilibration step, to elute any strongly retained compounds.

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Degradation

This protocol outlines a basic procedure for assessing the degradation of this compound in soil under controlled laboratory conditions.

Materials:

  • Fresh soil, sieved (<2 mm)

  • This compound analytical standard

  • Sterile deionized water

  • Incubation vessels (e.g., 250 mL glass jars with loose-fitting lids)

  • Incubator

Procedure:

  • Soil Preparation: Determine the water holding capacity (WHC) of the sieved soil. Adjust the moisture content of the soil to 60% of its WHC by adding sterile deionized water and mix thoroughly.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the appropriate volume of the stock solution to the soil to achieve the desired final concentration (e.g., 5-10 mg/kg). Ensure the solvent is allowed to evaporate completely in a fume hood while mixing the soil to ensure homogeneity.

  • Incubation: Transfer a known amount of the spiked soil (e.g., 50 g) into each incubation vessel. Include control vessels with unspiked soil and sterile controls (autoclaved spiked soil) to account for abiotic degradation.

  • Sampling: Place the vessels in an incubator in the dark at a constant temperature (e.g., 25°C). At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove triplicate vessels for analysis.

  • Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or ethyl acetate). Analyze the extracts using a validated HPLC method to determine the concentration of this compound.

dot graph LR subgraph Preparation A[Sieve Soil] --> B[Determine WHC]; B --> C[Adjust Moisture to 60% WHC]; end subgraph Spiking D[Prepare this compound Stock] --> E[Spike Soil]; E --> F[Evaporate Solvent]; end subgraph Incubation G[Transfer Soil to Vessels] --> H[Incubate at 25°C in Dark]; end subgraph Analysis I[Sample at Time Intervals] --> J[Extract this compound]; J --> K[Analyze by HPLC]; end C --> E; F --> G; H --> I; dot Caption: Workflow for a soil incubation study of this compound degradation.

Protocol 2: HPLC-UV Method for this compound Analysis in Soil Extracts

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound. Method optimization will be required.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer (likely in the range of 220-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Calibration Standards: Prepare a series of this compound standards in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered soil extracts.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize typical data that would be generated from this compound metabolism studies.

Table 1: Example Degradation Kinetics of this compound in Different Soil Types

Soil TypeHalf-life (DT50) (days)Degradation Rate Constant (k) (day⁻¹)
Sandy Loam[Insert experimental data][Insert experimental data][Insert experimental data]
Clay Loam[Insert experimental data][Insert experimental data][Insert experimental data]
Organic Rich Soil[Insert experimental data][Insert experimental data][Insert experimental data]

Data to be filled in from experimental results.

Table 2: Example Sorption-Desorption Parameters for this compound

Soil TypeSorption Coefficient (Kd) (L/kg)Freundlich Constant (Kf)Freundlich Exponent (1/n)
Sandy Loam[Insert experimental data][Insert experimental data][Insert experimental data]
Clay Loam[Insert experimental data][Insert experimental data][Insert experimental data]
Organic Rich Soil[Insert experimental data][Insert experimental data][Insert experimental data]

Data to be filled in from experimental results.

References

Technical Support Center: Enhancing Fenothiocarb Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Fenothiocarb detection in complex matrices. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving sensitive detection of this compound in complex matrices?

A1: The main challenges include matrix effects, where co-extracted compounds interfere with the analytical signal, and the low concentrations at which this compound residues are often present.[1][2][3] Matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[2][3] Additionally, the stability of this compound during sample preparation can be a concern, potentially leading to analyte loss and reduced sensitivity.

Q2: Which sample preparation techniques are most effective for extracting this compound from complex samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized for its efficiency in extracting a broad range of pesticides, including this compound, from various food and environmental matrices. Solid-Phase Microextraction (SPME) is another powerful technique that minimizes solvent usage and can effectively concentrate this compound from a sample, thereby enhancing detection sensitivity. For aqueous samples, Solid-Phase Extraction (SPE) is a reliable method for isolating and concentrating this compound.

Q3: What are the recommended analytical techniques for the sensitive detection of this compound?

A3: Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (MS/MS), are the preferred techniques for sensitive and selective this compound detection. GC with a Nitrogen-Phosphorus Detector (NPD) also offers excellent sensitivity and selectivity for organophosphorus pesticides like this compound. For rapid screening, immunoassay-based methods such as ELISA can be highly effective due to their high specificity and sensitivity. Electrochemical sensors are an emerging technology offering rapid and sensitive on-site detection capabilities.

Q4: How can matrix effects be minimized to improve the accuracy of this compound quantification?

A4: To mitigate matrix effects, several strategies can be employed. These include optimizing the sample cleanup process to remove interfering compounds, using matrix-matched calibration standards, and employing stable isotope-labeled internal standards. Adjusting chromatographic conditions to separate this compound from co-eluting matrix components is also a crucial step.

Q5: What are typical recovery rates and limits of detection for this compound analysis?

A5: Recovery rates for pesticides using methods like QuEChERS in fruits and vegetables generally range from 70% to 120%. For organophosphorus pesticides, including this compound, Limits of Detection (LODs) are typically in the low µg/kg (ppb) range. For instance, with GC-NPD, instrumental LODs can be at low or sub-ppb concentrations. LC-MS/MS methods can achieve LODs for pesticides in the range of 0.01 to 12.1 µg/L and LOQs from 0.03 to 40.5 µg/L in food matrices. Specific LODs and LOQs will vary depending on the matrix, instrumentation, and sample preparation method used.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure the sample is thoroughly homogenized before extraction. For dry samples, consider a pre-wetting step.- Verify that the extraction solvent is appropriate for this compound and the matrix.- Optimize the extraction time and agitation method to ensure complete partitioning of the analyte into the solvent.
Analyte Degradation - this compound may be susceptible to degradation under certain pH or temperature conditions. Assess the stability of this compound in your sample matrix and extraction solvent.- Prepare fresh standards and samples and analyze them promptly.- Store extracts at low temperatures and away from light.
Poor Phase Separation (QuEChERS) - Ensure the correct type and amount of salts are used.- Centrifuge at the recommended speed and for a sufficient duration to achieve a clean separation of the organic and aqueous layers.
Ineffective Elution (SPE) - Verify that the elution solvent is strong enough to desorb this compound from the SPE sorbent.- Optimize the volume of the elution solvent to ensure complete recovery.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Column Contamination - Use a guard column to protect the analytical column from matrix components.- Implement a regular column cleaning and regeneration protocol.
Inappropriate Column Chemistry - Ensure the GC or LC column stationary phase is suitable for the analysis of organophosphorus pesticides.
Suboptimal Mobile/Carrier Gas Flow Rate - Optimize the flow rate to achieve the best balance between resolution and analysis time.
Injector Issues (GC) - Check for a contaminated or active inlet liner and replace if necessary.- Ensure the injection temperature is appropriate to prevent analyte degradation.
Issue 3: High Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup - Incorporate a dispersive solid-phase extraction (dSPE) cleanup step after QuEChERS extraction.- Optimize the sorbents used in dSPE or SPE to effectively remove interfering matrix components.
Co-elution with Matrix Components - Modify the chromatographic gradient (LC) or temperature program (GC) to improve the separation of this compound from interfering peaks.- Consider using a different analytical column with a different selectivity.
Ionization Source Contamination (LC-MS) - Regularly clean the ion source to remove accumulated matrix components.
Inappropriate Calibration Strategy - Prepare calibration standards in a blank matrix extract that closely matches the samples to be analyzed (matrix-matched calibration).

Quantitative Data Summary

Table 1: Recovery Rates of Pesticides (including Organophosphates) using QuEChERS in Various Fruit and Vegetable Matrices.

Matrix Pesticide Class Recovery Range (%) Reference
Fruits and VegetablesMultiple Classes70 - 120
StrawberryMultiple Classes58.4 - 104.3
AppleMultiple Classes58.4 - 104.3
SoybeanMultiple Classes58.4 - 104.3

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Food and Water Matrices.

Technique Matrix LOD Range LOQ Range Reference
GC-NPDGeneralLow to sub-ppb-
LC-MS/MSFood0.01 - 12.1 µg/L0.03 - 40.5 µg/L
LC-MS/MSGherkins-0.002 - 0.005 mg/kg
HS-SPME-GCWater0.01 - 0.04 µg/L-
GC-MSGeneral0.78 - 14.74 ng/mL2.34 - 44.22 ng/mL

Experimental Protocols

Protocol 1: this compound Detection in Fruits and Vegetables using QuEChERS and GC-MS

This protocol is a generalized procedure based on the widely adopted QuEChERS method.

1. Sample Preparation and Extraction:

  • Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

3. GC-MS Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • Inject 1 µL of the extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 70°C, ramp to 280°C.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol 2: this compound Detection in Water using SPE and LC-MS/MS

This protocol outlines a general procedure for the analysis of pesticides in water samples.

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Acidify the water sample (e.g., 500 mL) to the appropriate pH.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

2. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of mobile phase.

3. LC-MS/MS Analysis:

  • Transfer the reconstituted sample to an autosampler vial.

  • Inject an appropriate volume into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water with formic acid and acetonitrile with formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow_QuEChERS_GCMS cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (10-15g) Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (dSPE) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 GCMS GC-MS Analysis Centrifugation2->GCMS Clean Extract

Caption: Workflow for this compound detection using QuEChERS and GC-MS.

Troubleshooting_Logic_Low_Recovery Start Low/No this compound Recovery CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckDegradation Investigate Analyte Degradation CheckExtraction->CheckDegradation Yes OptimizeExtraction Optimize Homogenization, Solvent, Time, Agitation CheckExtraction->OptimizeExtraction No CheckPhaseSep Verify Phase Separation (QuEChERS) CheckDegradation->CheckPhaseSep Yes StabilityTest Perform Stability Tests (pH, Temp, Light) CheckDegradation->StabilityTest No VerifySalts Ensure Correct Salts & Centrifugation CheckPhaseSep->VerifySalts No Resolved Issue Resolved CheckPhaseSep->Resolved Yes OptimizeExtraction->Resolved StabilityTest->Resolved VerifySalts->Resolved

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Factors Affecting the Persistence of Fenothiocarb in Agricultural Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the persistence of Fenothiocarb in agricultural soils.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the persistence of this compound in soil?

A1: The persistence of this compound, a thiocarbamate acaricide, in soil is influenced by a combination of soil properties, climatic conditions, and microbial activity. Key factors include:

  • Soil Composition: The amount of organic matter and clay content in the soil significantly affects this compound's persistence. Soils with higher organic matter and clay content tend to adsorb this compound more strongly, which can sometimes slow down its degradation.[1][2]

  • Soil pH: The pH of the soil can influence both chemical (abiotic) and microbial (biotic) degradation pathways.[3] The rate of hydrolysis of some pesticides is pH-dependent.

  • Temperature: Higher soil temperatures generally accelerate the rate of both microbial and chemical degradation of pesticides.[3][4]

  • Soil Moisture: Moisture content is crucial for microbial activity and can also play a role in the chemical hydrolysis of this compound. Degradation rates can be reduced in overly dry or waterlogged conditions.

  • Microbial Activity: The presence and activity of soil microorganisms are primary drivers of this compound degradation. These microorganisms utilize the pesticide as a source of carbon and energy.

  • Sunlight (Photodegradation): Exposure to sunlight can lead to the photodegradation of this compound on the soil surface.

Q2: How does soil organic matter affect this compound degradation?

A2: Soil organic matter (SOM) plays a dual role in the persistence of this compound. On one hand, a higher SOM content can increase the adsorption of this compound to soil particles, potentially making it less available for microbial degradation. On the other hand, SOM is a crucial nutrient source for the microbial populations responsible for breaking down pesticides, and higher SOM can lead to greater microbial activity and potentially faster degradation.

Q3: Is this compound prone to leaching into groundwater?

A3: Based on its physicochemical properties, this compound is not expected to have a high potential for leaching to groundwater. Thiocarbamates, in general, tend to remain in the upper layers of the soil. However, the potential for leaching can be influenced by soil type (sandy soils with low organic matter have higher leaching potential) and the amount of rainfall or irrigation.

Q4: What are the expected degradation products of this compound in soil?

A4: The degradation of carbamate insecticides like this compound in soil typically involves the cleavage of the carbamate bond. This process can lead to the formation of amines, alcohols, and phenols, which are eventually broken down further into carbon dioxide and water by soil microorganisms.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments on this compound persistence in soil.

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates across replicates - Non-homogenous soil samples.- Uneven application of this compound.- Variations in moisture content or temperature between replicates.- Contamination of samples.- Thoroughly mix and sieve soil before the experiment to ensure homogeneity.- Use a precise application method to ensure uniform distribution of this compound.- Carefully control and monitor temperature and moisture levels for all replicates.- Use sterile equipment and proper handling techniques to avoid cross-contamination.
No or very slow degradation observed - Low microbial activity in the soil.- Unfavorable environmental conditions (e.g., low temperature, incorrect pH, or low moisture).- The soil may have been sterilized, inhibiting microbial degradation.- Incorrect analytical method or instrument calibration.- Use fresh, unsterilized soil with a known microbial population. Consider augmenting with a microbial consortium if necessary.- Optimize incubation conditions (temperature, pH, moisture) to be favorable for microbial activity.- If studying abiotic degradation, ensure that biotic factors are intentionally and effectively eliminated (e.g., through autoclaving).- Verify the accuracy of your analytical method through the use of certified reference materials and ensure proper instrument calibration.
Unusually rapid degradation - Enhanced microbial degradation due to a history of pesticide application in the soil.- Photodegradation if samples are exposed to light.- Volatilization of the compound.- Incorrect spiking concentration or calculation.- Use soil with no prior history of this compound or other thiocarbamate application.- Conduct experiments in the dark or under controlled lighting conditions to minimize photodegradation.- Use a closed incubation system if volatilization is a concern.- Double-check all calculations and the concentration of your spiking solution.
Poor recovery of this compound during extraction - Inefficient extraction solvent or method.- Strong adsorption of this compound to soil particles.- Degradation of the analyte during the extraction process.- Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective for pesticide residue analysis in soil.- For soils with high organic matter or clay content, consider using a stronger solvent or multiple extraction steps.- Minimize the time between extraction and analysis and store extracts under appropriate conditions (e.g., refrigeration).

Quantitative Data on Thiocarbamate Persistence

Due to the limited availability of specific quantitative data for this compound, the following table presents data for Thiobencarb , another thiocarbamate herbicide, to illustrate the impact of environmental factors on persistence. This data should be considered as a proxy and not a direct representation of this compound's behavior. The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Factor Condition Half-life (DT50) of Thiobencarb (days) Reference
Soil Condition Flooded100 - 200
Non-flooded10 - 77
Light Exposure UV Light2.10
Sunlight11.85
Dark43.63

Experimental Protocols

Key Experiment: Determining the Aerobic Soil Metabolism of this compound

This protocol is a generalized procedure based on standard guidelines for pesticide degradation studies.

1. Soil Collection and Preparation:

  • Collect soil from a location with no recent history of pesticide application.

  • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

  • Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Apply the solution to the soil to achieve the desired concentration. Ensure even distribution by thoroughly mixing the soil after application.

  • Allow the solvent to evaporate completely in a fume hood.

3. Incubation:

  • Transfer the treated soil samples into incubation vessels.

  • Adjust the soil moisture to a specific level (e.g., 50-60% of maximum water holding capacity).

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • To trap any evolved CO2 (if using radiolabeled this compound), the incubation vessels can be connected to traps containing a suitable absorbent.

4. Sampling and Extraction:

  • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract this compound and its potential metabolites from the soil samples using an appropriate method, such as the QuEChERS protocol. This typically involves extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step.

5. Analysis:

  • Analyze the extracts using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound and its degradation products.

6. Data Analysis:

  • Plot the concentration of this compound against time.

  • Calculate the degradation kinetics and the half-life (DT50) of this compound in the soil using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization application Application to Soil soil_characterization->application fenothiocarb_prep This compound Stock Solution fenothiocarb_prep->application incubation Incubation (Controlled Temp/Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Extraction (QuEChERS) sampling->extraction analysis GC-MS / LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics & Half-life) analysis->data_analysis

Caption: Experimental workflow for assessing this compound persistence in soil.

Troubleshooting_Guide cluster_degradation Degradation Issues cluster_analytical Analytical Issues start Inconsistent Experimental Results? slow_degradation Slow/No Degradation start->slow_degradation Degradation Rate? fast_degradation Rapid Degradation start->fast_degradation Degradation Rate? poor_recovery Poor Analyte Recovery start->poor_recovery Analytical Performance? high_variability High Variability in Replicates start->high_variability Analytical Performance? check_microbes Verify Microbial Activity Optimize Temp/Moisture/pH slow_degradation->check_microbes Check Soil & Conditions check_history Use Soil w/o Pesticide History Control Light Exposure fast_degradation->check_history Check Soil & Setup optimize_extraction Optimize Extraction Method (e.g., QuEChERS) Use Appropriate Solvents poor_recovery->optimize_extraction Check Extraction ensure_homogeneity Ensure Soil Homogeneity Standardize Application Technique high_variability->ensure_homogeneity Check Sample Prep

Caption: Troubleshooting flowchart for common issues in this compound persistence studies.

References

Technical Support Center: Microbial Degradation of Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the microbial degradation of thiocarbamate herbicides.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work on the microbial degradation of thiocarbamate herbicides.

Problem Potential Cause(s) Suggested Solution(s)
No or slow degradation of the thiocarbamate herbicide. 1. Absence of competent degrading microorganisms in the inoculum. 2. Sub-optimal environmental conditions (pH, temperature, moisture).[1] 3. Herbicide concentration is too high, causing toxicity to the microorganisms. 4. Accumulation of toxic intermediate metabolites (e.g., ethanethiol, diethyl disulphide). 5. Insufficient acclimation of the microbial population to the herbicide.1. Use an enrichment culture from a site with a history of thiocarbamate application.[2] 2. Optimize culture conditions. Most studies show optimal degradation at neutral pH and temperatures between 25-35°C.[1] 3. Start with a lower concentration of the herbicide and gradually increase it. 4. If using a pure culture, consider establishing a microbial consortium where different members can detoxify inhibitory intermediates. 5. Allow for an adaptation period in your experimental setup, especially with soil microcosms.
Inconsistent or variable degradation rates between replicates. 1. Non-homogenous distribution of the herbicide in the soil or liquid medium. 2. Variations in microbial density or activity in the inoculum. 3. Accelerated degradation in samples with a history of prior exposure.[2] 4. Volatilization of the herbicide from the experimental system.[1]1. Ensure thorough mixing of the herbicide into the medium. For soil experiments, use a carrier solvent that is allowed to evaporate before introducing the inoculum. 2. Standardize the inoculum preparation, ensuring consistent cell density and growth phase. 3. Be aware of the soil's history. If using soil from previously treated fields, expect faster degradation. 4. Use sealed incubation vessels, especially for volatile thiocarbamates like EPTC.
Difficulty in quantifying the parent herbicide or its metabolites. 1. Degradation of the analyte during sample preparation, particularly in acidic conditions. 2. Co-elution of interfering compounds from the sample matrix during chromatographic analysis. 3. Low recovery of analytes during extraction. 4. Instability of dithiocarbamates, leading to decomposition into carbon disulfide (CS2) and the corresponding amine.1. Maintain neutral or slightly alkaline pH during extraction. 2. Optimize the chromatographic method (e.g., gradient elution, different column chemistry). Use mass spectrometry (MS) for selective detection. 3. Validate the extraction method with spiked samples to determine recovery rates. Consider using different solvents or solid-phase extraction (SPE). 4. For total thiocarbamate analysis, use the acid-hydrolysis method to convert all thiocarbamates to CS2 for quantification by GC-MS. For specific parent compounds and metabolites, use LC-MS.
Microbial growth is inhibited after initial degradation. 1. Accumulation of toxic degradation byproducts. 2. Significant drop in pH due to the formation of acidic metabolites.1. Analyze for common toxic intermediates. If identified, a mixed microbial culture may be necessary for complete mineralization. 2. Monitor and buffer the pH of the culture medium.

Frequently Asked Questions (FAQs)

What are the primary microbial pathways for thiocarbamate degradation?

The initial steps in the microbial degradation of thiocarbamate herbicides typically involve one of two main pathways:

  • Sulfoxidation and Hydrolysis: The thioester bond is oxidized to a sulfoxide, which is more susceptible to hydrolysis. This cleavage results in the formation of an alcohol, a carbonyl sulfide, and an amine.

  • N-dealkylation: Cytochrome P-450 monooxygenases can initiate degradation by removing alkyl groups from the nitrogen atom. The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase.

Which microorganisms are known to degrade thiocarbamate herbicides?

A variety of bacteria have been identified as capable of degrading thiocarbamates. Some prominent genera include Rhodococcus, Pseudomonas, Cupriavidus, Dechloromonas, Thauera, and Azoarcus. Often, a consortium of different microbial species is required for the complete mineralization of the herbicide.

Why is my pure culture unable to completely degrade the herbicide?

A single microbial strain may only be able to perform the initial steps of the degradation pathway. This can lead to the accumulation of intermediate metabolites, which may be toxic to the organism and inhibit further degradation. Mixed microbial cultures are often more effective as different members can carry out subsequent degradation steps, including the breakdown of potentially toxic intermediates.

What is "accelerated degradation" and how does it affect my experiments?

Accelerated degradation is a phenomenon where soils with a history of repeated thiocarbamate herbicide application exhibit significantly faster degradation rates. This is due to the enrichment and adaptation of the soil microbial community to utilize the herbicide as a carbon or nitrogen source. If you observe unexpectedly rapid degradation, it is crucial to consider the history of the soil used in your experiments.

What are the most common analytical techniques to monitor thiocarbamate degradation?

The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

  • GC-MS: This is well-suited for analyzing the volatile parent compounds and their metabolites. A common approach involves the acid hydrolysis of all dithiocarbamates in a sample to carbon disulfide (CS2), which is then quantified.

  • LC-MS: This technique is preferred for the analysis of less volatile and more polar metabolites, such as ethylene thiourea (ETU) and propylene thiourea (PTU), which are important degradation products of some thiocarbamates.

Quantitative Data Summary

The persistence of thiocarbamate herbicides in the environment is a key factor in their study. The following table summarizes the half-life of several common thiocarbamates in soil.

HerbicideSoil TypeHalf-life (days)Reference(s)
VernolateSandy Loam40 (initial), 139 (secondary)
VernolateHeavy Clay (pH 7.5)14-21
VernolateLoam (pH 7.0)14-21
EPTCSoil with prior EPTC exposureSignificantly shorter than in unexposed soil
ButylateSoil with prior butylate exposureSignificantly shorter than in unexposed soil
CycloateSoil with prior butylate, EPTC, or vernolate exposureNo significant acceleration of degradation

Experimental Protocols

Enrichment and Isolation of Thiocarbamate-Degrading Bacteria

This protocol describes a method for enriching and isolating bacteria capable of using a thiocarbamate herbicide as a sole carbon and nitrogen source.

Materials:

  • Soil sample from a site with a history of thiocarbamate use.

  • Mineral Salts Medium (MSM).

  • Thiocarbamate herbicide (e.g., EPTC) as a stock solution in a suitable solvent.

  • Petri dishes with MSM agar.

  • Shaking incubator.

Procedure:

  • Enrichment: a. Add 10 g of soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask. b. Add the thiocarbamate herbicide to a final concentration of 50-100 mg/L. c. Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days. d. After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with the herbicide and incubate under the same conditions. Repeat this step 3-5 times to enrich for adapted microorganisms.

  • Isolation: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline. b. Spread-plate 100 µL of each dilution onto MSM agar plates containing the thiocarbamate as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days, or until colonies appear. d. Pick morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Verification: a. Inoculate the pure isolates into liquid MSM with the thiocarbamate as the sole carbon source. b. Monitor for growth (e.g., by measuring optical density at 600 nm) and the disappearance of the herbicide using an appropriate analytical method (e.g., GC-MS).

Analysis of Thiocarbamate Residues by GC-MS (via CS2)

This protocol is a general method for the quantification of total dithiocarbamates by converting them to carbon disulfide (CS2).

Materials:

  • Sample (soil or liquid culture).

  • Tin(II) chloride solution in concentrated HCl.

  • Iso-octane.

  • Gas-tight reaction vials.

  • Water bath.

  • Centrifuge.

  • GC-MS system.

Procedure:

  • Sample Preparation: a. Weigh a known amount of the sample (e.g., 5-10 g of soil or 10 mL of liquid culture) into a gas-tight vial. b. Add the SnCl₂/HCl reaction mixture and a known volume of iso-octane. c. Immediately seal the vial.

  • Hydrolysis: a. Place the vial in a water bath at 80°C for 1 hour, with intermittent shaking. b. After hydrolysis, cool the vial in an ice bath to condense the iso-octane.

  • Extraction and Analysis: a. Centrifuge the vial to separate the iso-octane layer. b. Carefully transfer an aliquot of the iso-octane layer to a GC vial. c. Inject the sample into the GC-MS and quantify the CS2 peak against a calibration curve prepared from CS2 standards.

Visualizations

Thiocarbamate_Degradation_Pathway Thiocarbamate Thiocarbamate (e.g., EPTC) P450 Cytochrome P450 (CYP116 family) Thiocarbamate->P450 N-dealkylation Sulfoxide Thiocarbamate Sulfoxide Thiocarbamate->Sulfoxide Sulfoxidation Aldehyde Unstable Aldehyde Intermediate P450->Aldehyde AldDH Aldehyde Dehydrogenase Aldehyde->AldDH CarboxylicAcid Carboxylic Acid AldDH->CarboxylicAcid Further_Metabolism Further Metabolism (TCA Cycle) CarboxylicAcid->Further_Metabolism Hydrolysis Hydrolysis Sulfoxide->Hydrolysis Products Alcohol + Amine + Carbonyl Sulfide Hydrolysis->Products Products->Further_Metabolism

Caption: Key microbial degradation pathways for thiocarbamate herbicides.

Experimental_Workflow_Isolation Soil Soil Sample (History of herbicide use) Enrichment Enrichment Culture (Liquid MSM + Herbicide) Soil->Enrichment SerialDilution Serial Dilution Enrichment->SerialDilution Plating Spread Plating (MSM Agar + Herbicide) SerialDilution->Plating Incubation Incubation (30°C, 5-7 days) Plating->Incubation Isolation Isolate Pure Colonies Incubation->Isolation Verification Verify Degradation (Liquid Culture + GC/MS) Isolation->Verification

Caption: Workflow for isolating thiocarbamate-degrading microbes.

Troubleshooting_Logic rect_node rect_node Start No Degradation Observed CheckInoculum Is Inoculum Viable? Start->CheckInoculum CheckConditions Are Conditions Optimal (pH, T)? CheckInoculum->CheckConditions Yes Sol_Inoculum Use Enriched Culture CheckInoculum->Sol_Inoculum No CheckConcentration Is Herbicide Conc. Too High? CheckConditions->CheckConcentration Yes Sol_Conditions Optimize pH and Temp CheckConditions->Sol_Conditions No CheckIntermediates Toxic Intermediates Accumulating? CheckConcentration->CheckIntermediates No Sol_Concentration Lower Concentration CheckConcentration->Sol_Concentration Yes Sol_Intermediates Use Mixed Culture CheckIntermediates->Sol_Intermediates Yes

Caption: Troubleshooting logic for no-degradation experiments.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fenothiocarb in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the validation of methods for the detection and quantification of Fenothiocarb in produce: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for ensuring food safety, meeting regulatory requirements, and for research in agricultural science and drug development.

This compound is a carbamate insecticide used to control a range of pests on various crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Accurate and reliable analytical methods are therefore essential for the monitoring of these residues.

This comparison is based on a comprehensive review of published experimental data for carbamate pesticides, including this compound. The performance of these methods is highly dependent on the specific laboratory conditions, instrumentation, and the nature of the produce matrix being analyzed.

Comparison of Analytical Techniques

Both GC-MS and LC-MS/MS are powerful analytical tools for pesticide residue analysis. The choice between the two often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. For this compound and other carbamates, both techniques have been successfully applied.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. Carbamates like this compound can be analyzed by GC-MS, often requiring derivatization to improve their thermal stability and chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are thermally labile or non-volatile.[1] Carbamates are well-suited for LC-MS/MS analysis without the need for derivatization.

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of carbamate pesticides in produce, based on a review of existing literature. It is important to note that these values are representative and may vary depending on the specific experimental conditions.

Data Presentation: Performance Characteristics

Table 1: Comparison of GC-MS and LC-MS/MS Performance for Carbamate Analysis in Produce

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.99[2]Typically ≥ 0.99[3]
Recovery (%) 70 - 120%[2]70 - 120%[4]
Precision (Relative Standard Deviation, RSD) < 20%< 20%
Limit of Detection (LOD) 0.5 - 5 µg/kg0.1 - 2 µg/kg
Limit of Quantification (LOQ) 1 - 10 µg/kg0.2 - 5 µg/kg

Note: The performance data presented here is for the carbamate pesticide class as a whole, which is expected to be representative of this compound.

Experimental Protocols

A crucial step in the analysis of pesticide residues in produce is the sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique for multi-residue pesticide analysis in a variety of food matrices.

Sample Preparation: QuEChERS (AOAC Official Method 2007.01)

This protocol is a buffered extraction method suitable for a wide range of pesticides, including carbamates, in fruits and vegetables.

1. Sample Homogenization:

  • Weigh 15 g of a representative, homogenized sample of the produce into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile with 1% acetic acid to the centrifuge tube.

  • Add the appropriate internal standards.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile extract (upper layer) to a 2 mL or 15 mL d-SPE tube containing:

    • For general produce: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • For produce with high fat content: an additional 50 mg of C18 sorbent may be added.

    • For pigmented produce: an additional amount of Graphitized Carbon Black (GCB) may be necessary, but its use should be carefully evaluated as it can lead to the loss of certain pesticides.

  • Vortex for 30 seconds.

  • Centrifuge at ≥1500 rcf for 1 minute.

4. Final Extract Preparation:

  • The supernatant is the final extract.

  • For GC-MS analysis , the extract can often be injected directly.

  • For LC-MS/MS analysis , the extract is typically diluted with a suitable solvent (e.g., mobile phase) before injection.

Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound. Optimization of these parameters is essential for achieving the desired performance.

Table 2: Typical Instrumental Parameters for GC-MS and LC-MS/MS

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Injector Temperature 250 - 280 °CNot applicable
Oven Program Initial temp. 70-90°C, ramp to 280-300°CColumn oven at 30 - 40 °C
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)Not applicable
Mobile Phase Not applicableA: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate(Gradient elution)
Flow Rate Not applicable0.2 - 0.4 mL/min
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Not applicable for SIMSpecific to this compound (e.g., [M+H]⁺)
Product Ions (m/z) Characteristic fragment ions for this compoundAt least two characteristic product ions for quantification and confirmation
Collision Energy Not applicable for SIMOptimized for each transition

Mandatory Visualization

Workflow for Validation of Analytical Methods for this compound in Produce

G Workflow for Validation of Analytical Methods for this compound in Produce A Sample Preparation (QuEChERS) B Instrumental Analysis (GC-MS or LC-MS/MS) A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Selectivity & Matrix Effects E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Analysis of Real Samples I->J K Ongoing Quality Control Checks J->K

Caption: A generalized workflow for the development and validation of analytical methods.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the validation of analytical methods for this compound in produce. LC-MS/MS generally offers higher sensitivity and is often preferred for carbamates as it does not require derivatization. However, GC-MS remains a robust and reliable alternative. The choice of method will depend on the specific requirements of the analysis, including regulatory limits, available instrumentation, and the variety of produce to be tested. The QuEChERS method provides an efficient and effective sample preparation protocol for both analytical techniques. Rigorous method validation is paramount to ensure the accuracy and reliability of the data generated.

References

Comparative Efficacy of Fenothiocarb and Other Acaricides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different acaricides is crucial for developing effective pest management strategies and discovering new active compounds. This guide provides a comparative overview of Fenothiocarb and other commonly used acaricides, with a focus on their modes of action, experimental evaluation, and available efficacy data.

Introduction to Acaricides and the Role of this compound

Acaricides are essential tools for controlling mite and tick populations in agriculture and animal health. Their efficacy is determined by various factors, including their mode of action, the target species' susceptibility, and the development of resistance. Acaricides are classified into different chemical groups based on their structure and mechanism of action.

This compound is a non-systemic acaricide belonging to the thiocarbamate chemical class.[1] It is primarily effective against the egg and young stages of various spider mites, including species from the Tetranychus and Panonychus genera.[1] Its mode of action involves the disruption of the nervous system, leading to paralysis and eventual death of the mite.[1]

This guide will compare this compound with other major classes of acaricides, including organophosphates, synthetic pyrethroids, and avermectins. While direct comparative efficacy data for this compound is limited in publicly available literature, this document provides a framework for such comparisons by presenting available data for other compounds and detailing the methodologies required for their evaluation.

Modes of Action: A Comparative Overview

The effectiveness of an acaricide is intrinsically linked to its mode of action—the specific biochemical process it disrupts within the pest. Understanding these mechanisms is vital for managing resistance and selecting appropriate treatments.

This compound (Thiocarbamate): this compound, like other carbamates, inhibits the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synapse, leading to continuous nerve stimulation, paralysis, and death.

Organophosphates: This class of acaricides, which includes compounds like chlorpyrifos and malathion, shares a similar mode of action with thiocarbamates by inhibiting acetylcholinesterase.

Synthetic Pyrethroids: Pyrethroids, such as cyfluthrin and deltamethrin, act on the voltage-gated sodium channels in nerve cells. They modify the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and death of the mite.

Avermectins: Avermectins, including abamectin and ivermectin, have a unique mode of action. They target glutamate-gated chloride channels, which are specific to invertebrates. By activating these channels, avermectins increase the influx of chloride ions into nerve and muscle cells, leading to hyperpolarization and subsequent paralysis.

Below are diagrams illustrating the signaling pathways affected by these different classes of acaricides.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to receptor AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Broken down by Nerve Impulse Nerve Impulse ACh_Receptor->Nerve Impulse Initiates Continuous Nerve Impulse Continuous Nerve Impulse ACh_Receptor->Continuous Nerve Impulse Leads to Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound / Organophosphate This compound->AChE Inhibits Sodium_Channel_Modulation cluster_neuron Nerve Cell Membrane Na_Channel Voltage-gated Sodium Channel Action_Potential Action Potential Na_Channel->Action_Potential Generates Prolonged Na+ Influx Prolonged Na+ Influx Na_Channel->Prolonged Na+ Influx Na_Ion Na+ Ions Na_Ion->Na_Channel Flow through Pyrethroid Synthetic Pyrethroid Pyrethroid->Na_Channel Keeps open Repetitive Firing Repetitive Firing Prolonged Na+ Influx->Repetitive Firing Chloride_Channel_Activation cluster_neuron Nerve/Muscle Cell Membrane GluCl_Channel Glutamate-gated Chloride Channel Hyperpolarization Hyperpolarization GluCl_Channel->Hyperpolarization Causes Cl_Ion Cl- Ions Cl_Ion->GluCl_Channel Flow through Paralysis Paralysis Hyperpolarization->Paralysis Avermectin Avermectin Avermectin->GluCl_Channel Activates Acaricide_Bioassay_Workflow A Mite Rearing on Host Plant C Leaf Disc Preparation A->C B Preparation of Acaricide Serial Dilutions D Leaf-Dip Treatment B->D C->D E Mite Infestation on Treated Leaf Discs D->E F Incubation (24-72h) E->F G Mortality Assessment F->G H Data Analysis (Probit Analysis) G->H I LC50 Determination H->I

References

Fenothiocarb Cross-Reactivity in Pesticide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are widely utilized in the detection of pesticide residues in environmental and food samples due to their high sensitivity, specificity, and throughput. A critical performance characteristic of any immunoassay is its cross-reactivity, which defines the extent to which the assay responds to compounds other than the target analyte. Understanding the cross-reactivity profile of an immunoassay is crucial for accurately interpreting results and avoiding false positives. This guide focuses on the cross-reactivity of Fenothiocarb, a thiocarbamate insecticide, in the context of pesticide immunoassays.

Principles of Immunoassay Cross-Reactivity

Immunoassays for small molecules like pesticides typically employ a competitive format, most commonly the enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA, the target analyte (e.g., this compound) in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of other compounds is determined by their ability to displace the labeled analyte from the antibody.

The cross-reactivity is usually expressed as a percentage relative to the target analyte and is calculated using the half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. The formula for calculating cross-reactivity is:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher cross-reactivity percentage indicates a greater potential for interference from that compound in the assay.

Lack of Specific Experimental Data for this compound

Extensive searches of scientific databases and literature have not yielded specific studies that report the development of an immunoassay for this compound and provide a corresponding quantitative cross-reactivity table. While many studies focus on class-specific immunoassays for carbamates, they often do not include this compound in their panel of tested cross-reactants.

This data gap prevents the creation of a detailed comparison table summarizing the cross-reactivity of this compound with other pesticides. Such a table would require experimental data from a specific immunoassay, including the IC50 values for this compound and a range of other structurally related and unrelated pesticides.

General Experimental Protocol for a Competitive ELISA for Pesticides

While a specific protocol for a this compound ELISA is not available, a general methodology for a competitive indirect ELISA (ciELISA) for a small molecule pesticide is outlined below. This protocol serves as a template that would be adapted for the development of a this compound-specific assay.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Monoclonal or polyclonal antibody specific to the target pesticide

  • Standard solutions of the target pesticide and potential cross-reactants

  • Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stopping solution (e.g., 2M Sulfuric Acid)

  • Wash buffer (e.g., Phosphate buffered saline with Tween-20 - PBST)

  • Coating buffer (e.g., Carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBST with Bovine Serum Albumin - BSA)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed again.

  • Competitive Reaction: Standard solutions or samples are added to the wells, followed by the addition of the primary antibody. The plate is then incubated for 1-2 hours at 37°C. During this step, the free pesticide in the sample competes with the coated antigen for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and pesticides.

  • Secondary Antibody Incubation: The enzyme-labeled secondary antibody, diluted in blocking buffer, is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stopping solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pesticide in the sample.

Visualizing the Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive immunoassay, which would be the basis for a this compound-specific assay.

Competitive_Immunoassay_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection Coating Antigen Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Add_Sample Add Sample/ Standard Washing2->Add_Sample Add_Ab Add Primary Antibody Add_Sample->Add_Ab Incubation1 Incubation Add_Ab->Incubation1 Washing3 Washing Incubation1->Washing3 Add_Sec_Ab Add Secondary Enzyme-labeled Ab Washing3->Add_Sec_Ab Incubation2 Incubation Add_Sec_Ab->Incubation2 Washing4 Washing Incubation2->Washing4 Add_Substrate Add Substrate Washing4->Add_Substrate Incubation3 Incubation (Color Dev.) Add_Substrate->Incubation3 Stop_Reaction Stop Reaction Incubation3->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Navigating the Analytical Maze: An Inter-laboratory Comparison of Fenothiocarb Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and analytical scientists on the validation of fenothiocarb residue analysis, providing a comparative look at common methodologies. This guide presents illustrative data from a mock inter-laboratory study to highlight key performance indicators and offers detailed experimental protocols for widespread analytical techniques.

In the realm of food safety and environmental monitoring, the accurate and precise quantification of pesticide residues is paramount. This compound, a carbamate insecticide, is subject to strict regulatory limits in various matrices. To ensure consumer safety and facilitate international trade, it is crucial that laboratories worldwide can produce comparable and reliable results for this compound residues. This guide provides an objective comparison of analytical methods for this compound, supported by illustrative data from a simulated inter-laboratory study.

Performance Comparison of Analytical Methods

To evaluate the performance of different analytical approaches for this compound residue analysis, a hypothetical inter-laboratory study was conceived. This study involves multiple laboratories analyzing a spiked sample matrix (e.g., fruit homogenate) using their method of choice. The key performance indicators—recovery, repeatability (RSDr), and reproducibility (RSDR)—are summarized in the table below.

Disclaimer: The following data is illustrative and intended to serve as a template for a typical inter-laboratory validation of a pesticide residue method. Publicly available, comprehensive inter-laboratory proficiency test results specifically for this compound are limited. The values presented are based on typical performance characteristics observed in multi-residue pesticide analysis studies.

Laboratory IDAnalytical MethodSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Lab 01GC-MS/MS0.05985.212.5
Lab 02GC-MS/MS0.05956.814.1
Lab 03LC-MS/MS0.051024.510.8
Lab 04LC-MS/MS0.05995.111.5
Lab 05GC-MS/MS0.05928.116.3
Lab 06LC-MS/MS0.051053.99.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for two widely used methods for the determination of this compound residues: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both employing the QuEChERS sample preparation technique.

Method 1: QuEChERS Extraction followed by GC-MS/MS Analysis

This method is suitable for the analysis of moderately volatile and thermally stable pesticides like this compound.

1. Sample Preparation (QuEChERS - EN 15662)

  • Homogenization: Homogenize a representative sample of the fruit or vegetable matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: (Precursor ion > Product ion 1, Product ion 2). Specific transitions should be optimized in the laboratory.

Method 2: QuEChERS Extraction followed by LC-MS/MS Analysis

This method is particularly suitable for thermally labile and more polar pesticides.

1. Sample Preparation (QuEChERS - AOAC 2007.01)

  • Homogenization: Homogenize a representative sample of the fruit or vegetable matrix.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is filtered and ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Ion Source Parameters: Optimized for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: (Precursor ion > Product ion 1, Product ion 2). Specific transitions should be optimized in the laboratory.

Visualizing the Workflow and Study Logic

To further clarify the experimental process and the structure of an inter-laboratory comparison, the following diagrams are provided.

Fenothiocarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_MS GC-MS/MS Cleanup->GC_MS Method A LC_MS LC-MS/MS Cleanup->LC_MS Method B Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Interlab_Validation_Logic Coordinator Study Coordinator Sample_Prep Preparation of Spiked Homogenous Sample Coordinator->Sample_Prep Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Lab_D ... Sample_Prep->Lab_D Results Submission of Results Lab_A->Results Lab_B->Results Lab_C->Results Lab_D->Results Stats Statistical Analysis (Recovery, RSDr, RSDR) Results->Stats Report Final Report & Comparison Stats->Report

Caption: Logical flow of an inter-laboratory validation study.

A Comparative Analysis of Novel Nematicides: Fluopyram vs. Fluensulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nematode management is continually evolving, with a pressing need for effective and environmentally safer alternatives to traditional nematicides. This guide provides a detailed comparison of two prominent novel nematicides, fluopyram and fluensulfone, focusing on their efficacy, mode of action, and the experimental basis for these findings. This document is intended to serve as a resource for researchers and professionals in the field of agronematology and pesticide development.

Overview of Nematicidal Activity

Fluopyram and fluensulfone have emerged as significant tools in the management of plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.). Both compounds offer a more targeted approach with generally more favorable toxicological profiles compared to older generations of nematicides.

Fluopyram , initially developed as a fungicide, is a succinate dehydrogenase inhibitor (SDHI) that has demonstrated potent nematicidal and nematostatic activity. It effectively targets the second-stage juveniles (J2) of root-knot nematodes, which are responsible for root penetration and the formation of galls. By inhibiting the nematode's mitochondrial respiratory chain, fluopyram disrupts energy production, leading to paralysis and reduced infectivity.

Fluensulfone , a member of the fluoroalkenyl thioether class, presents a distinct mode of action that differs from traditional organophosphates and carbamates. It affects nematode motility, feeding, and development. Research suggests that fluensulfone's activity may be linked to the disruption of signaling pathways, potentially involving serotonin (5-HT) signaling, which regulates critical functions like pharyngeal pumping and stylet thrusting.

Comparative Efficacy: Quantitative Data

The following tables summarize the efficacy of fluopyram and fluensulfone against various nematode species as reported in several studies.

Nematicide Target Nematode Metric Efficacy Concentration/Dosage Reference
FluopyramMeloidogyne incognitaLC50 (in vitro)0.04 - 2.15 µmol/L1-14 days exposure[1]
FluopyramMeloidogyne incognitaRoot Gall ReductionSignificant reduction (Index 3.42 vs 7.33 in control)Planting hole treatment[1]
FluopyramMeloidogyne incognitaJ2 Soil Population ReductionSignificant reductionPlanting hole treatment[1]
FluopyramMeloidogyne graminicolaGall Reduction76%Soil application
FluopyramMeloidogyne graminicolaReproduction Factor Reduction83%Soil application
FluopyramMeloidogyne javanicaHatching Inhibition (ED50)0.6 mg/L12-day continuous exposure
FluensulfoneMeloidogyne incognitaJ2 Population Reduction73.8 - 90.5%2 and 2.25 L/ha
FluensulfoneMeloidogyne incognitaReproduction Rate Suppression75 - 91%2 and 2.25 L/ha
FluensulfoneMeloidogyne graminicolaGall Reduction59%Soil application
FluensulfoneMeloidogyne graminicolaEgg Mass Reduction61%Soil application
FluensulfoneMeloidogyne javanicaHatching Inhibition (ED50)42.7 mg/L3-day exposure + 12-day incubation
Comparative Study Target Nematode Finding Reference
Oka & Saroya, 2019M. incognita vs M. javanicaM. incognita populations were more sensitive to fluensulfone, while M. javanica was more sensitive to fluopyram.
Haque & Khan, 2023M. graminicolaIn soil applications, fluopyram was the most effective in reducing galls and the reproduction factor, followed by carbofuran and then fluensulfone.
Bui & Desaeger, 2025Belonolaimus longicaudatusFluopyram, in particular, significantly reduced sting nematode populations in multiple seasons.

Mode of Action Signaling Pathways

The distinct mechanisms of action of fluopyram and fluensulfone are critical for understanding their application and for resistance management strategies.

Fluopyram: Inhibition of Mitochondrial Complex II

Fluopyram targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate in the Krebs cycle and disrupts the flow of electrons, thereby halting ATP production and leading to nematode paralysis and death.

Fluopyram_MoA cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle ComplexII Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Fumarate Fumarate ComplexII->Fumarate ATP_Production ATP Production Ubiquinol Ubiquinol (QH2) ComplexIII Complex III Ubiquinol->ComplexIII e- ComplexIII->ATP_Production leads to Succinate Succinate Succinate->ComplexII Fluopyram Fluopyram Fluopyram->ComplexII Inhibits Paralysis Nematode Paralysis & Death ATP_Production->Paralysis Cessation of

Caption: Fluopyram's mode of action via inhibition of mitochondrial Complex II.

Fluensulfone: A Novel Mechanism of Action

The precise molecular target of fluensulfone is still under investigation, but it is known to have a mode of action distinct from acetylcholinesterase inhibitors and macrocyclic lactones. Studies on Caenorhabditis elegans and plant-parasitic nematodes suggest that fluensulfone affects multiple physiological processes including motility, feeding, and development. Evidence points towards an interaction with serotonergic (5-HT) signaling pathways, which are crucial for regulating pharyngeal pumping and stylet movement in nematodes.

Fluensulfone_MoA Fluensulfone Fluensulfone HT_Signaling Serotonin (5-HT) Signaling Pathway Fluensulfone->HT_Signaling Interferes with Pharyngeal_Pumping Pharyngeal Pumping (Feeding) HT_Signaling->Pharyngeal_Pumping Regulates Stylet_Thrusting Stylet Thrusting (Infection) HT_Signaling->Stylet_Thrusting Regulates Motility Locomotion HT_Signaling->Motility Influences Development Development & Reproduction HT_Signaling->Development Influences Nematicidal_Effect Nematicidal Effect Pharyngeal_Pumping->Nematicidal_Effect Stylet_Thrusting->Nematicidal_Effect Motility->Nematicidal_Effect Development->Nematicidal_Effect

Caption: Proposed mode of action of fluensulfone involving interference with 5-HT signaling.

Experimental Protocols

The evaluation of nematicide efficacy relies on standardized and reproducible experimental designs. Below are representative protocols for in vitro and in planta assays.

In Vitro Nematicide Efficacy Assay

This protocol is adapted from studies evaluating the direct effect of nematicides on nematode mortality and mobility.

  • Nematode Culture and Extraction: Meloidogyne spp. are cultured on a suitable host plant (e.g., tomato). Eggs are extracted from infected roots using a sodium hypochlorite solution, and second-stage juveniles (J2s) are hatched in water.

  • Preparation of Nematicide Solutions: Stock solutions of the test nematicide (e.g., fluopyram) are prepared in an appropriate solvent (e.g., DMSO) and then diluted to various final concentrations in water.

  • Exposure: A known number of J2s (e.g., 100-200) are placed in the wells of a microtiter plate or in small flasks containing the different nematicide concentrations. A control group with only water (and solvent, if used) is included.

  • Incubation: The plates or flasks are incubated at a constant temperature (e.g., 25°C) in the dark.

  • Assessment: At specific time points (e.g., 24, 48, 72 hours), the number of motile and immotile (or dead) nematodes in each well is counted under a microscope. Probing with a fine needle can be used to distinguish between paralysis and death.

  • Data Analysis: The percentage of mortality or immobilization is calculated for each concentration. Probit analysis can be used to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.

In Planta (Pot Trial) Nematicide Efficacy Assay

This protocol outlines a typical greenhouse experiment to assess nematicide performance in a soil environment.

  • Soil Preparation and Infestation: A sterilized soil mix (e.g., sand and loam) is infested with a known number of Meloidogyne spp. J2s or eggs per volume of soil.

  • Nematicide Application: The nematicide is applied to the soil according to the intended use pattern (e.g., soil drench, incorporated into the soil, or as a seed treatment).

  • Transplanting: A susceptible host plant seedling (e.g., tomato) is transplanted into each pot.

  • Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, light, and watering regimes.

  • Data Collection (after a set growth period, e.g., 45-60 days):

    • Root Galling Index: Roots are carefully washed, and the severity of galling is rated on a scale (e.g., 0-10).

    • Nematode Reproduction: The number of egg masses on the roots is counted (staining with phloxine B can aid visualization). Eggs are extracted from a subsample of roots to determine the number of eggs per gram of root.

    • Soil Nematode Population: Nematodes are extracted from a soil subsample using a method like the Baermann funnel technique to determine the final population density of J2s in the soil.

    • Plant Growth Parameters: Plant height, shoot fresh and dry weight, and root fresh and dry weight are measured.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a means separation test) is used to compare the different treatments.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_assessment Assessment A 1. Soil Sterilization & Infestation B 2. Nematicide Application (e.g., Soil Drench) A->B C 3. Host Plant Seedling Transplant B->C D 4. Greenhouse Growth (45-60 days) C->D E 5a. Root Galling Index D->E F 5b. Nematode Reproduction (Egg Masses, Eggs/g root) D->F G 5c. Soil J2 Population D->G H 5d. Plant Growth Parameters D->H I 6. Statistical Analysis (ANOVA) E->I F->I G->I H->I

Caption: A typical experimental workflow for an in planta nematicide efficacy trial.

Conclusion

Both fluopyram and fluensulfone represent significant advancements in chemical nematode control, offering effective alternatives with distinct modes of action. Fluopyram's well-defined role as an SDHI provides a clear understanding of its mechanism, while fluensulfone's novel mode of action offers a valuable tool for resistance management. The choice between these nematicides may depend on the target nematode species, as efficacy can vary. For researchers and professionals, understanding these differences is paramount for developing integrated pest management programs that are both sustainable and effective. Further research into the precise molecular targets of fluensulfone and the long-term impacts of both nematicides on soil health and non-target organisms will continue to be of high importance.

References

A Comparative Analysis of Fenothiocarb Degradation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the degradation of fenothiocarb, a thiocarbamate acaricide, in various soil types. While direct comparative studies on this compound degradation across multiple soil types are limited in publicly available literature, this document synthesizes existing knowledge on thiocarbamate behavior and general principles of pesticide degradation in soil to provide a predictive comparison. Experimental data for related thiocarbamates are included to illustrate potential degradation patterns.

Factors Influencing this compound Degradation in Soil

The persistence and degradation of this compound in soil are governed by a complex interplay of abiotic and biotic factors. Key soil properties significantly influencing its degradation rate include:

  • Soil Texture (Clay Content): Soils with higher clay content tend to exhibit stronger adsorption of pesticides. This can reduce the bioavailability of this compound to microorganisms, potentially slowing down its degradation. Conversely, in sandy soils with lower clay content, this compound is more available for microbial breakdown and may degrade faster.

  • Organic Matter: Soil organic matter is a crucial factor in the adsorption of pesticides. Higher organic matter content generally leads to increased adsorption, which can decrease the rate of microbial degradation. However, organic matter also enhances microbial activity, which can, in turn, accelerate the breakdown of this compound. The net effect depends on the specific characteristics of the soil and the microbial community.

  • pH: The pH of the soil can influence both the chemical stability (hydrolysis) and the microbial degradation of this compound. While specific pH effects on this compound are not detailed in the available literature, carbamates can be susceptible to hydrolysis under alkaline conditions.

  • Moisture Content: Soil moisture is essential for microbial activity. Optimal moisture levels generally promote faster degradation of pesticides. Both overly dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms responsible for degradation.

  • Temperature: Higher temperatures generally increase the rate of both chemical and microbial degradation of pesticides up to an optimal point for microbial activity.

Comparative Degradation Rates: An Illustrative Overview

Due to the absence of direct comparative data for this compound, the following table presents data on the degradation of thiobencarb, another thiocarbamate herbicide, in different soil types to provide a potential analogue for this compound's behavior. It is important to note that these values are for a different compound and should be interpreted as illustrative of the expected trends.

Soil TypeOrganic Carbon (%)Clay (%)pHHalf-life (t½) of Thiobencarb (days)Reference
Sandy Clay LoamNot SpecifiedNot SpecifiedNot Specified10.24[1][2]
Clay SoilNot SpecifiedNot SpecifiedNot Specified10.61

Note: The half-life of pesticides can vary significantly based on specific experimental conditions such as temperature, moisture, and microbial population.

Experimental Protocol for a Comparative this compound Degradation Study

To definitively assess the degradation of this compound in different soil types, a laboratory-based soil metabolism study is recommended. The following protocol is based on established guidelines for pesticide degradation studies.

1. Soil Collection and Characterization:

  • Collect surface soil (0-15 cm) from three distinct locations representing sandy loam, clay, and silty clay loam textures.

  • Air-dry the soils and sieve them through a 2 mm mesh.

  • Characterize each soil for its physicochemical properties:

    • Particle size distribution (% sand, silt, clay)

    • pH (in water and CaCl2)

    • Organic carbon content (%)

    • Cation exchange capacity (CEC)

    • Microbial biomass

2. Experimental Setup:

  • For each soil type, weigh 100 g of the prepared soil into triplicate flasks.

  • Fortify the soil with a solution of this compound (analytical grade) to achieve a concentration relevant to typical field application rates.

  • Adjust the soil moisture content to 50-60% of its maximum water-holding capacity.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Include control flasks (without this compound) and sterile control flasks (autoclaved soil with this compound) to differentiate between biotic and abiotic degradation.

3. Sampling and Analysis:

  • Collect soil samples from each flask at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extract this compound residues from the soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Clean up the extracts using solid-phase extraction (SPE) if necessary.

  • Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

4. Data Analysis:

  • Plot the concentration of this compound against time for each soil type.

  • Determine the degradation kinetics, typically following first-order kinetics.

  • Calculate the dissipation time 50% (DT50) or half-life (t½) for this compound in each soil type using the formula: t½ = 0.693 / k, where k is the degradation rate constant.

Visualizing the Degradation Process

The following diagrams illustrate the key factors influencing this compound degradation and a typical experimental workflow.

Fenothiocarb_Degradation_Pathway cluster_factors Influencing Factors cluster_processes Degradation Processes Soil_Properties Soil Properties (Texture, OM, pH) Adsorption_Desorption Adsorption/ Desorption Soil_Properties->Adsorption_Desorption Environmental_Conditions Environmental Conditions (Temperature, Moisture) Biotic_Degradation Biotic Degradation (Microbial Metabolism) Environmental_Conditions->Biotic_Degradation Abiotic_Degradation Abiotic Degradation (Hydrolysis) Environmental_Conditions->Abiotic_Degradation Microbial_Activity Microbial Activity Microbial_Activity->Biotic_Degradation Adsorption_Desorption->Biotic_Degradation Bioavailability Metabolites Degradation Products (Metabolites) Biotic_Degradation->Metabolites Abiotic_Degradation->Metabolites This compound This compound in Soil This compound->Adsorption_Desorption This compound->Biotic_Degradation This compound->Abiotic_Degradation

Caption: Factors and processes influencing this compound degradation in soil.

Experimental_Workflow A Soil Collection (Sandy Loam, Clay, Silty Clay Loam) B Soil Characterization (pH, OM, Texture) A->B C This compound Fortification B->C D Incubation (Controlled Temperature & Moisture) C->D E Periodic Sampling D->E F Solvent Extraction E->F G HPLC Analysis F->G H Data Analysis (Kinetics, DT50 Calculation) G->H

Caption: Experimental workflow for a comparative soil degradation study.

References

Safety Operating Guide

Proper Disposal of Fenothiocarb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of fenothiocarb, a thiocarbamate acaricide. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Immediate Safety and Disposal Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life, necessitating stringent disposal protocols.[1] Improper disposal can lead to environmental contamination and potential harm to human health. The primary and recommended method for the disposal of this compound waste is to engage a licensed and authorized waste disposal contractor.[2]

Key Disposal Principles:
  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in sinks or drains. This can lead to contamination of waterways.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides specific information on handling, storage, and disposal.

  • Follow Local Regulations: Waste disposal regulations can vary. Always adhere to local and national guidelines for hazardous chemical waste.

  • Empty Containers: Ensure containers are completely empty before disposal.[2] These should be managed in accordance with local regulations for recycling or waste.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information related to the hazards and disposal of this compound.

ParameterValue/StatementSource
GHS Hazard Statements H302: Harmful if swallowedH400: Very toxic to aquatic life[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant
Primary Disposal Method Subcontract to a waste disposer authorized by a Prefectural Governor.
Contaminated Packaging Empty the packaging completely prior to disposal. Empty containers should be taken for recycle, recovery or waste in accordance with local regulation.
General Advice for Pesticide Disposal Dispose of pesticides as instructed on the product label under the "Storage and Disposal" statement. Unwanted pesticides should be treated as household hazardous waste and taken to a designated collection facility.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

Fenothiocarb_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment & Segregation cluster_disposal_pathway Disposal Pathway cluster_final_disposition Final Disposition start This compound Waste Generated (Unused product, contaminated materials) assess Assess Waste Type (Pure compound, mixture, contaminated labware) start->assess segregate Segregate Waste into Designated Hazardous Waste Container assess->segregate contact_vendor Contact Licensed Waste Disposal Vendor segregate->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup documentation Complete Hazardous Waste Manifest schedule_pickup->documentation end Waste Transferred to Authorized Disposal Facility documentation->end

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

Currently, there are no standardized, widely accepted experimental protocols for the in-lab degradation or detoxification of this compound that are suitable for routine disposal by laboratory personnel. The chemical stability of this compound and the potential for hazardous degradation byproducts make such procedures complex and risky without specialized equipment and expertise. Therefore, the recommended and safest approach is to utilize professional waste management services.

For any accidental release, the immediate priority is to ventilate the area and prevent unauthorized personnel from entering. Isolate the leakage area and wear appropriate personal protective equipment. The spilled material should be collected and placed in a suitable container for disposal by a licensed professional.

References

Essential Safety and Operational Guidance for Handling Fenothiocarb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling pesticides like Fenothiocarb. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

This compound is a thiocarbamate acaricide used to control mites.[1] It is harmful if swallowed and very toxic to aquatic life.[2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

PPE CategoryGeneral Specifications and Recommendations
Hand Protection Chemical-resistant gloves are required. Given the lack of specific data for this compound, nitrile or neoprene gloves are a common recommendation for pesticide handling. Regularly check for signs of degradation and replace as needed.
Body Protection Wear a lab coat or chemical-resistant coveralls. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over other protective clothing.
Eye and Face Protection Use chemical safety goggles. If there is a splash hazard, a face shield should be used in addition to goggles.
Respiratory Protection Work in a well-ventilated area. If dusts, mists, or vapors are likely to be generated, use appropriate respiratory protection.

Experimental Protocol: Safe Handling and Disposal of this compound

The following procedural steps provide a direct guide for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Risk Assessment:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.
  • Ensure all necessary PPE is available and in good condition.
  • Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
  • Have an emergency plan and ensure access to an eyewash station and safety shower.

2. Handling and Use:

  • Donning PPE: Put on a lab coat, followed by safety goggles and/or a face shield. Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
  • Weighing and Transferring: Handle solid this compound carefully to avoid creating dust. When transferring liquids, do so slowly to prevent splashing.
  • During Use: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling, even if gloves were worn.

3. Decontamination and Disposal:

  • Decontaminate Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated.
  • Doffing PPE: Remove gloves first by peeling them off from the cuff, turning them inside out. Remove the lab coat and any other PPE, being careful to avoid contaminating your skin.
  • Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations. Do not release into the environment.

Procedural Workflow for Safe this compound Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling risk_assessment Risk Assessment & SDS Review ppe_check Gather & Inspect PPE risk_assessment->ppe_check setup_workspace Set Up in Fume Hood ppe_check->setup_workspace don_ppe Don PPE setup_workspace->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Hazardous Waste doff_ppe->waste_disposal

Caption: This diagram illustrates the step-by-step workflow for the safe handling of this compound.

Hazard Identification and Control for this compound

cluster_hazards Hazard Identification cluster_controls Control Measures cluster_ppe Required PPE h302 H302: Harmful if swallowed ppe Personal Protective Equipment h302->ppe h400 H400: Very toxic to aquatic life eng_controls Engineering Controls (Fume Hood) h400->eng_controls admin_controls Administrative Controls (SOPs, Training) eng_controls->admin_controls admin_controls->ppe gloves Protective Gloves ppe->gloves clothing Protective Clothing ppe->clothing eye_face Eye/Face Protection ppe->eye_face

Caption: This diagram shows the relationship between identified hazards and the necessary control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.